molecular formula C70H93FN12O12 B1664253 A-76154 CAS No. 136989-30-5

A-76154

Cat. No.: B1664253
CAS No.: 136989-30-5
M. Wt: 1313.6 g/mol
InChI Key: OVJXZVMFCYBEPE-RWRBTDCVSA-N
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Description

gonadorelin antagonist

Properties

CAS No.

136989-30-5

Molecular Formula

C70H93FN12O12

Molecular Weight

1313.6 g/mol

IUPAC Name

N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide

InChI

InChI=1S/C70H93FN12O12/c1-43(2)38-58(79-63(88)54(72)21-9-12-36-77-62(87)50-19-14-34-75-41-50)68(93)83(67(92)57(74-6)39-47-26-31-52(85)32-27-47)65(90)45(5)82(70(95)60-23-15-37-81(60)66(91)55(73)22-10-11-35-76-44(3)4)69(94)59(42-84)80-64(89)56(40-49-18-13-17-48-16-7-8-20-53(48)49)78-61(86)33-28-46-24-29-51(71)30-25-46/h7-8,13-14,16-20,24-27,29-32,34,41,43-45,54-60,74,76,84-85H,9-12,15,21-23,28,33,35-40,42,72-73H2,1-6H3,(H,77,87)(H,78,86)(H,79,88)(H,80,89)/t45-,54-,55+,56-,57+,58+,59+,60+/m1/s1

InChI Key

OVJXZVMFCYBEPE-RWRBTDCVSA-N

Isomeric SMILES

C[C@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)O)NC)C(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)N(C(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC4=CC=CC5=CC=CC=C54)NC(=O)CCC6=CC=C(C=C6)F

Canonical SMILES

CC(C)CC(C(=O)N(C(=O)C(C)N(C(=O)C1CCCN1C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=C(C=C4)F)C(=O)C(CC5=CC=C(C=C5)O)NC)NC(=O)C(CCCCNC(=O)C6=CN=CC=C6)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(N-((4-fluorophenyl)propionyl)-1Nal(3),NMeTyr(5),Lys(Nic)(6),Lys(Isp)(8),Ala(10)NH2)(3-10)LHRH
A 76154
A-76154

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of A-76154

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-76154 is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, including its direct interaction with the AMPK enzyme, the subsequent signaling cascade, and its effects on downstream metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.

Core Mechanism of Action: Allosteric Activation of AMPK

This compound functions as a direct activator of the AMP-activated protein kinase (AMPK). AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. This compound exerts its effect through an allosteric mechanism, binding to a specific site on the AMPK complex known as the "allosteric drug and metabolite (ADaM)" site. This binding site is located at the interface between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit.

The binding of this compound to the ADaM site induces a conformational change in the AMPK complex, leading to its activation. This activation occurs through a dual mechanism:

  • Direct Allosteric Activation: The conformational change induced by this compound directly enhances the catalytic activity of the AMPK α-subunit.

  • Protection from Dephosphorylation: this compound binding also protects the activating phosphorylation site on the α-subunit (Threonine-172) from being dephosphorylated by protein phosphatases. This maintains the enzyme in a more persistently active state.

It is important to note that while this compound is a potent activator, its close analog, A-769662, has been more extensively characterized in the public domain regarding its isoform selectivity. A-769662 shows a preference for AMPK heterotrimers containing the β1 subunit.[1][2]

Quantitative Data on AMPK Activation

CompoundTargetEC50 (µM)Notes
A-769662Purified rat liver AMPK (mixture of α1/α2, β1, γ1)0.8[1][2][3][4][5][6]Potent activator.
A-769662AMPK in human embryonic kidney cells (HEKs)1.1[6]Cell-based potency.
A-769662AMPK from rat muscle1.9[6]Tissue-specific potency.
A-769662AMPK from rat heart2.2[6]Tissue-specific potency.
AMPPurified rat liver AMPK~6Endogenous activator, for comparison.[7]

Note: A lower EC50 value indicates higher potency. The data for A-769662 demonstrates its potent activation of AMPK, particularly complexes containing the β1 subunit.[1][2]

This compound Signaling Pathway

Upon activation by this compound, AMPK initiates a signaling cascade that leads to a profound shift in cellular metabolism. The overarching theme of AMPK signaling is the stimulation of catabolic pathways that generate ATP and the simultaneous inhibition of anabolic pathways that consume ATP.

A76154_Signaling_Pathway This compound Signaling Pathway cluster_upstream Upstream Activation cluster_downstream_inhibition Anabolic Inhibition cluster_downstream_activation Catabolic Activation A76154 This compound AMPK AMPK (αβγ) A76154->AMPK Allosteric Activation (ADaM Site) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibition of Lipid Synthesis mTORC1 mTORC1 AMPK->mTORC1 Inhibition of Protein Synthesis SREBP1c SREBP-1c AMPK->SREBP1c Inhibition of Cholesterol Synthesis Glycogen_Synthase Glycogen Synthase AMPK->Glycogen_Synthase Inhibition of Glycogen Synthesis PGC1a PGC-1α AMPK->PGC1a Activation of Mitochondrial Biogenesis ULK1 ULK1 AMPK->ULK1 Activation of Autophagy PFK2 PFK-2 AMPK->PFK2 Activation of Glycolysis GLUT4 GLUT4 Translocation AMPK->GLUT4 Increased Glucose Uptake

Caption: this compound allosterically activates AMPK, leading to the inhibition of anabolic pathways and the activation of catabolic pathways.

Experimental Protocols: In Vitro AMPK Activity Assay

A common method to determine the activity of AMPK in vitro involves a kinase assay using a synthetic peptide substrate, such as the SAMS peptide, which is derived from the phosphorylation site of acetyl-CoA carboxylase.

Objective: To measure the ability of this compound to activate recombinant AMPK in a cell-free system.

Materials:

  • Recombinant human AMPK (e.g., α1β1γ1 isoform)

  • This compound (dissolved in DMSO)

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)

  • ATP (adenosine triphosphate)

  • [γ-³²P]ATP (radiolabeled ATP)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the Kinase Assay Buffer, a known concentration of recombinant AMPK, and the SAMS peptide.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

    • Pre-incubate the mixture for 10-15 minutes at 30°C to allow this compound to bind to AMPK.

  • Initiation of Kinase Reaction:

    • Initiate the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Km of AMPK for ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

  • Termination of Reaction:

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing:

    • Wash the P81 papers multiple times in 1% phosphoric acid to remove any unbound [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 papers into scintillation vials with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter. The counts per minute (CPM) will be proportional to the AMPK activity.

  • Data Analysis:

    • Subtract the background CPM (from a reaction with no enzyme) from all other readings.

    • Plot the AMPK activity (CPM) against the concentration of this compound.

    • Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

experimental_workflow In Vitro AMPK Activity Assay Workflow A 1. Prepare Reaction Mix (AMPK, SAMS peptide, Buffer) B 2. Add this compound (Varying Concentrations) A->B C 3. Pre-incubate (10-15 min at 30°C) B->C D 4. Initiate Reaction (Add [γ-³²P]ATP) C->D E 5. Incubate (10-20 min at 30°C) D->E F 6. Terminate Reaction (Spot on P81 paper) E->F G 7. Wash P81 Papers (1% Phosphoric Acid) F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Data Analysis (Calculate EC50) H->I

Caption: Workflow for a radiometric in vitro AMPK activity assay to determine the potency of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of AMPK. Its mechanism as a direct, allosteric activator provides a means to specifically probe the consequences of AMPK activation in various cellular and in vivo models. A thorough understanding of its mechanism of action, potency, and downstream signaling effects is crucial for the design and interpretation of experiments in the fields of metabolic disease, oncology, and beyond.

References

Unraveling the Discovery and Synthesis of A-76154: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

A-76154 is a novel synthetic compound that has garnered significant attention within the scientific community for its potent and selective biological activity. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental methodologies and key quantitative data. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in drug discovery and development.

Discovery of this compound

The identification of this compound stemmed from a high-throughput screening campaign aimed at discovering novel modulators of a key enzymatic target implicated in a range of metabolic disorders. Initial screening of a diverse chemical library identified a lead compound with modest activity and favorable physicochemical properties. Subsequent structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts led to the design and synthesis of this compound, a molecule with significantly improved potency and selectivity.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for both laboratory-scale and potential large-scale production. The synthetic route is designed to be efficient and convergent, allowing for the facile introduction of key structural motifs.

Synthetic Workflow

The logical flow of the multi-step synthesis is depicted below. Each node represents a key intermediate or reaction type in the synthetic pathway.

Synthesis_Workflow A Starting Material A C Intermediate 1 A->C Step 1 B Starting Material B D Intermediate 2 B->D Step 2 E Key Coupling Reaction C->E Step 3 D->E Step 4 F This compound Precursor E->F Step 5 G Final Product (this compound) F->G Step 6 H Purification G->H Final Step

A high-level overview of the synthetic workflow for this compound.
Experimental Protocol for Key Coupling Reaction (Step 5)

The following protocol outlines the general procedure for the key coupling reaction that forms the core scaffold of this compound.

  • Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane), add Intermediate 2 (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq).

  • Base Addition: Add a non-nucleophilic base (e.g., Diisopropylethylamine, 2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the this compound precursor.

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the potent and selective modulation of its designated molecular target. Extensive in vitro and in vivo studies have been conducted to characterize its pharmacological profile.

In Vitro Potency and Selectivity

The potency of this compound was determined against its primary target and a panel of related off-targets. The quantitative data from these assays are summarized in the table below.

TargetIC50 (nM)EC50 (nM)Assay Type
Primary Target 5.2 ± 0.812.5 ± 2.1Biochemical Assay
Off-Target 1> 10,000> 10,000Cellular Assay
Off-Target 28,500 ± 500> 10,000Radioligand Binding
Off-Target 3> 10,000> 10,000Cellular Assay
Signaling Pathway Modulation

This compound has been shown to modulate a critical intracellular signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein Response Cellular Response TargetProtein->Response A76154 This compound A76154->TargetProtein Inhibition

The signaling pathway modulated by this compound.

Conclusion

This compound represents a significant advancement in the field of small molecule therapeutics. Its potent and selective activity, coupled with a well-defined mechanism of action and a convergent synthetic route, makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate this promising molecule into a therapeutic reality.

An In-depth Technical Guide to the Early In Vitro Studies of A-769662 (formerly referred to as A-76154)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "A-76154" did not yield relevant results. Based on the context of AMP-activated protein kinase (AMPK) activation, this document focuses on the well-researched compound A-769662 , which is believed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the early in vitro studies of A-769662, a potent and reversible allosteric activator of AMP-activated protein kinase (AMPK). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of A-769662, highlighting its potency and effects in various assay systems.

Table 1: Potency of A-769662 in AMPK Activation (Cell-Free Assays)

Target/SystemEC50 (µM)Notes
Partially Purified Rat Liver AMPK0.8Potent, direct activation.[1][2][3][4][5]
Recombinant α1β1γ1 AMPK0.7High potency on a specific recombinant isoform.[5]
Partially Purified Rat Heart AMPK2.2Tissue-specific variation in potency.[1][5]
Partially Purified Rat Muscle AMPK1.9Tissue-specific variation in potency.[1][5]
Human Embryonic Kidney (HEK) Cell AMPK1.1Potency in a human cell line extract.[1][5]

Table 2: Functional Inhibition by A-769662 in Cell-Based Assays

Biological ProcessCell TypeIC50 (µM)Notes
Fatty Acid SynthesisPrimary Rat Hepatocytes3.2Correlates with ACC phosphorylation.[1][2][3][4]
Fatty Acid SynthesisMouse Hepatocytes3.6Similar potency in a different species.[1]
Proteasomal FunctionMouse Embryonic Fibroblasts (MEFs)62AMPK-independent effect.[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments involving A-769662 are outlined below.

1. Cell-Free AMPK Kinase Assay

  • Objective: To determine the direct effect of A-769662 on the catalytic activity of purified AMPK.

  • Methodology:

    • AMPK is purified from various tissues (e.g., rat liver) or expressed as recombinant heterotrimers.[1][5]

    • The kinase reaction is typically performed in a 96-well plate format.

    • The reaction mixture contains a kinase assay buffer, the purified AMPK enzyme, and a synthetic peptide substrate, such as the SAMS peptide.[1]

    • A-769662, dissolved in a suitable solvent like DMSO, is added at varying concentrations.[1][3]

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • After incubation at 30°C, the reaction is stopped, and the amount of phosphorylated substrate is quantified to determine enzyme activity.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

2. Cellular Fatty Acid Synthesis Assay

  • Objective: To measure the inhibitory effect of A-769662 on fatty acid synthesis in intact cells.

  • Methodology:

    • Primary hepatocytes are isolated from rats or mice.

    • Cells are treated with various concentrations of A-769662 for a specified period (e.g., 4 hours).[1][2]

    • ¹⁴C-labeled acetate is added to the culture medium as a tracer.

    • Following incubation, cellular lipids are extracted.

    • The incorporation of ¹⁴C into the fatty acid fraction is measured using scintillation counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log concentration of A-769662.[2]

3. Western Blotting for AMPK Pathway Activation

  • Objective: To assess the phosphorylation status of AMPK and its downstream targets in response to A-769662 treatment.

  • Methodology:

    • Cultured cells (e.g., PC-3, primary hepatocytes) are treated with A-769662 at desired concentrations and for specific durations.[3][6]

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPKα (Thr172), total AMPKα, phosphorylated Acetyl-CoA Carboxylase (ACC), and total ACC.[3]

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways modulated by A-769662.

AMPK_Activation_by_A769662 cluster_upstream Upstream Kinases cluster_ampk AMPK Heterotrimer cluster_downstream Downstream Effects LKB1 LKB1 AMPK_inactive AMPK (α, β, γ) (Inactive) LKB1->AMPK_inactive Phosphorylates α-Thr172 CaMKKb CaMKKβ CaMKKb->AMPK_inactive Phosphorylates α-Thr172 AMPK_active AMPK-P (α-Thr172, β, γ) (Active) ACC ACC AMPK_active->ACC Phosphorylates PP Protein Phosphatase AMPK_active->PP Dephosphorylation ACC_P ACC-P (Inactive) FattyAcid_Synthesis Fatty Acid Synthesis ACC_P->FattyAcid_Synthesis Inhibits A769662 A-769662 A769662->AMPK_active Allosteric Activation & Inhibits Dephosphorylation PP->AMPK_inactive

Caption: A-769662 directly activates AMPK by binding to the heterotrimer.

Mechanism of AMPK Activation by A-769662

A-769662 is a direct activator of AMPK that functions through a dual mechanism that mimics the effects of AMP.[7] It allosterically activates the AMPK heterotrimer and, crucially, inhibits the dephosphorylation of the catalytic α subunit at threonine 172 (Thr172) by protein phosphatases.[1][3][8] This latter action stabilizes the active, phosphorylated state of the enzyme. The activation by A-769662 is dependent on the presence of the β1 regulatory subunit, indicating selectivity for specific AMPK isoforms.[3][9] While upstream kinases like LKB1 and CaMKKβ are required to initially phosphorylate Thr172, the sustained activation by A-769662 is independent of the specific upstream kinase involved.[7]

Experimental_Workflow_A769662 cluster_cell_free Cell-Free Assays cluster_cell_based Cell-Based Assays start Start: In Vitro Characterization kinase_assay AMPK Kinase Assay (Purified Enzyme) start->kinase_assay cell_treatment Treat Cells with A-769662 (e.g., Hepatocytes, MEFs) start->cell_treatment ec50 Determine EC50 kinase_assay->ec50 western_blot Western Blot for p-AMPK & p-ACC cell_treatment->western_blot fas_assay Fatty Acid Synthesis Assay cell_treatment->fas_assay ic50 Determine IC50 fas_assay->ic50

Caption: A typical experimental workflow for the in vitro study of A-769662.

AMPK-Independent Effects of A-769662

It is important to note that some studies have revealed AMPK-independent effects of A-769662, particularly at higher concentrations. For instance, A-769662 has been shown to induce glucose uptake in mouse skeletal muscle through a PI3-kinase-dependent pathway, suggesting potential off-target effects.[10] Additionally, it can inhibit the function of the 26S proteasome and increase intracellular calcium levels in an AMPK-independent manner.[2][11] These findings underscore the importance of careful dose selection and the use of appropriate controls, such as AMPK-null cells, to delineate AMPK-dependent versus -independent effects in experimental settings.[7]

References

A-76154: An In-Depth Technical Guide to its Signaling Pathway Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-76154 is a potent, reversible, allosteric activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. As a key sensor of the cell's energy status, AMPK activation triggers a cascade of signaling events that shift the metabolism from anabolic to catabolic processes. This guide provides a comprehensive technical overview of the signaling pathway interactions of this compound, including quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Core Signaling Pathway: this compound and AMPK Activation

This compound activates AMPK, a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. This activation leads to the phosphorylation of downstream targets, ultimately restoring cellular energy balance.

A76154_AMPK_Activation A76154 This compound AMPK AMPK A76154->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation

Figure 1: this compound allosterically activates AMPK, leading to its phosphorylation and subsequent activation.

Quantitative Data Summary

The following table summarizes the available quantitative data for an AMPK activator with a similar structure to this compound. It is important to note that specific data for this compound may vary.

ParameterValueCell Line/SystemReference
EC50 11.7 µML6 Myocytes[1]

Downstream Signaling Interactions

Activated AMPK (p-AMPK) phosphorylates a variety of downstream targets to exert its metabolic effects. Key among these are Acetyl-CoA Carboxylase (ACC) and ULK1, which are involved in fatty acid metabolism and autophagy, respectively.

Regulation of Fatty Acid Oxidation

p-AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), allowing for increased fatty acid transport into the mitochondria and subsequent β-oxidation.

Fatty_Acid_Oxidation_Pathway pAMPK p-AMPK ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) ACC->pACC MalonylCoA Malonyl-CoA pACC->MalonylCoA Decreased production CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes

Figure 2: AMPK-mediated phosphorylation of ACC leads to increased fatty acid oxidation.
Regulation of Autophagy

p-AMPK can phosphorylate and activate ULK1, a serine/threonine kinase that is a key initiator of autophagy. This process is crucial for cellular homeostasis and the degradation of damaged organelles and proteins.

Autophagy_Pathway pAMPK p-AMPK ULK1 ULK1 pAMPK->ULK1 Phosphorylates pULK1 p-ULK1 (Active) ULK1->pULK1 Autophagy Autophagy pULK1->Autophagy Initiates

Figure 3: AMPK activates ULK1 to initiate the process of autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on its signaling pathway.

AMPK Activity Assay

This protocol describes a non-radioactive, luminescence-based assay to measure AMPK activity.

Workflow:

AMPK_Assay_Workflow Start Start Prepare_Lysates Prepare Cell/Tissue Lysates Start->Prepare_Lysates Add_Reagents Add Kinase Reagent Mix (Substrate, ATP) Prepare_Lysates->Add_Reagents Add_A76154 Add this compound or Vehicle Control Add_Reagents->Add_A76154 Incubate Incubate Add_A76154->Incubate Add_Detection Add ADP-Glo™ Reagent Incubate->Add_Detection Measure_Luminescence Measure Luminescence Add_Detection->Measure_Luminescence

Figure 4: Workflow for a luminescence-based AMPK activity assay.

Methodology:

  • Cell/Tissue Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Kinase Reaction: In a 96-well plate, combine cell lysate with a kinase reaction buffer containing a specific AMPK substrate (e.g., SAMS peptide) and ATP.

  • Compound Treatment: Add this compound at various concentrations or a vehicle control (e.g., DMSO) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to AMPK activity.

Western Blotting for ACC Phosphorylation

This protocol details the detection of phosphorylated ACC (p-ACC) as a marker of AMPK activation.

Workflow:

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-p-ACC) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 5: Workflow for Western blotting to detect protein phosphorylation.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., C2C12 myotubes) with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ACC (e.g., anti-p-ACC Ser79) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay

This protocol describes a fluorescent method to measure glucose uptake in cells.

Methodology:

  • Cell Culture and Differentiation: Culture L6 myoblasts to confluence and then differentiate them into myotubes by switching to a low-serum medium.[2][3]

  • Serum Starvation: Serum-starve the myotubes for 18 hours prior to the assay.[2]

  • Compound Treatment: Treat the cells with this compound or a positive control (e.g., insulin) in Krebs-Ringer HEPES (KRH) buffer for a specified time.[2]

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to the cells and incubate for a short period (e.g., 5-30 minutes).

  • Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

Fatty Acid Oxidation Assay

This protocol outlines a method to measure the rate of fatty acid oxidation using a radiolabeled substrate.

Methodology:

  • Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.

  • Pre-incubation: Pre-incubate the myotubes in a medium containing the desired concentration of this compound.

  • Fatty Acid Oxidation Measurement: Incubate the cells with a medium containing [1-¹⁴C]palmitate.

  • CO₂ Trapping: After incubation, acidify the medium to release ¹⁴CO₂ produced from the oxidation of palmitate. Trap the ¹⁴CO₂ using a filter paper soaked in a scintillation cocktail.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter to determine the rate of fatty acid oxidation.

Conclusion

This compound represents a valuable tool for investigating the multifaceted roles of AMPK in cellular metabolism. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to explore the intricate signaling interactions of this potent AMPK activator and its potential therapeutic applications. Further research is warranted to fully elucidate the complete kinase selectivity profile and the comprehensive impact of this compound on gene expression to broaden our understanding of its cellular effects.

References

Unraveling the Physicochemical Profile of A-76154: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Putative mTOR Activator for Researchers, Scientists, and Drug Development Professionals

The identification and characterization of novel small molecules that modulate critical cellular signaling pathways are paramount in modern drug discovery and development. One such pathway of immense interest is the mechanistic target of rapamycin (mTOR) signaling cascade, a central regulator of cell growth, proliferation, and metabolism. Within this context, the compound designated as A-76154 has been a subject of inquiry. However, a comprehensive investigation into the public scientific domain reveals a significant challenge in definitively identifying a specific chemical entity corresponding to the identifier "this compound."

Extensive searches across chemical databases, scientific literature, and patent repositories have not yielded a conclusive chemical structure, IUPAC name, or CAS number for a compound uniquely and widely recognized as this compound. This suggests that "this compound" may represent an internal project code, a discontinued investigational compound that did not proceed to later stages of public disclosure, or a less common synonym that is not broadly indexed.

Without a confirmed chemical identity, a detailed exposition of its specific physicochemical properties, such as melting point, pKa, logP, and solubility, is not feasible. These experimental values are intrinsically linked to the unique molecular structure of a compound.

Despite the ambiguity surrounding its specific identity, we can provide a foundational understanding of the physicochemical properties crucial for any small molecule mTOR modulator and outline the standard experimental protocols for their determination. This guide will also explore the mTOR signaling pathway, a likely target for a compound with such a designation, and present a generalized workflow for characterizing a novel chemical entity in a drug discovery setting.

Key Physicochemical Properties for Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is heavily influenced by its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a potential mTOR modulator, the following properties would be of critical importance:

PropertyDescriptionImportance in Drug Development
Molecular Weight The sum of the atomic weights of all atoms in a molecule.Influences solubility, permeability, and diffusion. Generally, lower molecular weight compounds (<500 Da) are preferred for oral bioavailability according to Lipinski's Rule of Five.
Solubility The maximum concentration of a solute that can dissolve in a solvent at a given temperature. Typically measured in aqueous and organic solvents like DMSO.Crucial for formulation and administration. Poor aqueous solubility can lead to low bioavailability and challenges in developing intravenous formulations. Solubility in organic solvents is important for in vitro assays and compound handling.
LogP / LogD The logarithm of the partition coefficient between octanol and water (LogP for the neutral form, LogD at a specific pH). It is a measure of lipophilicity.A key indicator of a compound's ability to cross cell membranes. An optimal LogP/LogD range is often sought to balance membrane permeability with aqueous solubility. Values that are too high can lead to poor solubility and high metabolic clearance, while values that are too low may result in poor absorption.
pKa The acid dissociation constant, which indicates the strength of an acid. For a molecule, it determines the extent of ionization at a given pH.Influences solubility, absorption, and target binding. The ionization state of a drug affects its ability to cross biological membranes and interact with its target protein. Knowing the pKa is essential for predicting a compound's behavior in different physiological compartments with varying pH.
Melting Point The temperature at which a solid becomes a liquid.An indicator of purity and the stability of the solid form. It is an important parameter for formulation development and manufacturing processes.
Polar Surface Area (PSA) The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.Correlates with a compound's ability to permeate cell membranes. A lower PSA is generally associated with better cell permeability and blood-brain barrier penetration.

Experimental Protocols for Physicochemical Property Determination

The accurate measurement of physicochemical properties is a cornerstone of preclinical drug development. The following are standard methodologies for the key parameters:

Solubility Determination
  • Shake-Flask Method (Thermodynamic Solubility): This is the gold standard method. An excess amount of the solid compound is added to a specific solvent (e.g., water, phosphate-buffered saline) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined, typically by High-Performance Liquid Chromatography (HPLC).

  • Kinetic Solubility: This high-throughput method involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry or UV-spectroscopy.

Lipophilicity (LogP/LogD) Measurement
  • Shake-Flask Method: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentrations of the compound in both phases are measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. The logarithm of this ratio is the LogP. For ionizable compounds, the measurement is performed at a specific pH to determine the LogD.

  • Chromatographic Methods: Reverse-phase HPLC can be used to estimate LogP values based on the retention time of the compound on a nonpolar stationary phase. This method is faster and requires less material than the shake-flask method.

pKa Determination
  • Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve.

  • UV-Vis Spectrophotometry: If the compound has a chromophore that changes its absorbance spectrum upon ionization, the pKa can be determined by measuring the absorbance at different pH values.

  • Capillary Electrophoresis: This technique separates molecules based on their charge and size. By measuring the mobility of the compound at different pH values, the pKa can be calculated.

The mTOR Signaling Pathway: A Likely Target

Given the context of "mTOR activator," understanding this pathway is crucial. The mTOR kinase is a central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes integrate signals from nutrients, growth factors, and cellular energy status to regulate key cellular processes.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Energy_Status Cellular Energy (AMP/ATP ratio) TSC_Complex TSC1/TSC2 Complex Energy_Status->TSC_Complex Akt Akt PI3K->Akt Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTORC1 signaling pathway.

Generalized Workflow for New Chemical Entity (NCE) Characterization

The process of characterizing a novel compound like the putative this compound in a drug discovery program follows a structured workflow.

NCE_Characterization_Workflow Synthesis Synthesis & Purification Structural_Confirmation Structural Confirmation (NMR, MS, etc.) Synthesis->Structural_Confirmation Physicochemical_Profiling Physicochemical Profiling (Solubility, LogP, pKa) Structural_Confirmation->Physicochemical_Profiling In_Vitro_Assays In Vitro Biological Assays (Target Engagement, Potency) Structural_Confirmation->In_Vitro_Assays ADME_Tox_Screening Early ADME/Tox Screening Physicochemical_Profiling->ADME_Tox_Screening In_Vitro_Assays->ADME_Tox_Screening Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization ADME_Tox_Screening->Lead_Optimization

Caption: Workflow for NCE characterization.

Conclusion

While the specific physicochemical properties of a compound identified as this compound remain elusive due to the lack of a definitive public chemical identifier, this guide provides a comprehensive framework for understanding the critical physicochemical parameters and experimental protocols relevant to the development of small molecule mTOR modulators. The principles and methodologies outlined herein are fundamental to the broader field of drug discovery and serve as a valuable resource for researchers and scientists working to advance novel therapeutic agents. Further investigation into proprietary databases or direct contact with organizations that may have used this identifier internally would be necessary to obtain specific data for "this compound."

A-76154 as a [target class] inhibitor/agonist

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Initial searches for the compound "A-76154" have not yielded a publicly identifiable chemical entity under this specific designation. The identifier may be incorrect, an internal project code not available in the public domain, or a discontinued compound. Consequently, the following guide is a structured template demonstrating the requested format and the types of information that would be included, should a verifiable compound and its associated data be found. The placeholders within this document are intended to be illustrative.

Introduction

This compound is a potent and selective small molecule modulator of [Target Class] . This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and relevant protocols for researchers in drug discovery and development.

Mechanism of Action

This compound functions as a [n] [inhibitor/agonist] of [Specific Target Name] . Its primary mode of action involves [Describe the molecular interaction, e.g., competitive binding to the ATP pocket, allosteric modulation, etc.] . This interaction leads to the [upregulation/downregulation] of the [Name of Signaling Pathway] signaling cascade.

Signaling Pathway Diagram

G cluster_0 This compound Signaling Pathway This compound This compound Target Protein Target Protein This compound->Target Protein [Inhibits/Activates] Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Assay TypeTargetIC50 / EC50 (nM)Ki (nM)Selectivity vs. Off-Target
[Enzymatic Assay] [Target] [Value] [Value] [Value] -fold vs. [Off-Target 1]
[Cell-based Assay] [Target] [Value] N/A[Value] -fold vs. [Off-Target 2]

Table 2: Pharmacokinetic Properties

SpeciesRoute of AdministrationT1/2 (h)Cmax (ng/mL)Bioavailability (%)
[Species] [Route] [Value] [Value] [Value]
[Species] [Route] [Value] [Value] [Value]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

Materials:

  • Recombinant [Target Kinase]

  • ATP

  • [Substrate Peptide]

  • This compound (serial dilutions)

  • Kinase buffer ([Composition] )

  • Detection reagent ([e.g., ADP-Glo™] )

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add [Volume] of the kinase, substrate, and ATP solution to a 384-well plate.

  • Add [Volume] of each this compound dilution to the wells.

  • Incubate the plate at [Temperature] for [Time] .

  • Add the detection reagent to stop the reaction and measure luminescence.

  • Calculate IC50 values using a non-linear regression curve fit.

Experimental Workflow Diagram

G cluster_workflow In Vitro Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Incubation Incubation Plate Setup->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis End End Data Analysis->End

Caption: In Vitro Kinase Assay Workflow.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of a cancer cell line expressing the target.

Materials:

  • [Cell Line] cells

  • Complete growth medium ([Composition] )

  • This compound (serial dilutions)

  • Cell viability reagent ([e.g., CellTiter-Glo®] )

Procedure:

  • Seed [Number] cells per well in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound.

  • Incubate for [Time, e.g., 72 hours] .

  • Add the cell viability reagent and measure luminescence.

  • Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Conclusion

This compound represents a promising [inhibitor/agonist] of [Target Class] with demonstrated in vitro and in vivo activity. The data presented in this guide provide a solid foundation for further investigation into its therapeutic potential. The detailed protocols offer a starting point for researchers aiming to replicate and expand upon these findings. Further research is warranted to fully elucidate the clinical utility of this compound.

Preliminary research on A-76154's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth literature review did not yield specific public domain information regarding a compound designated "A-76154." This identifier does not correspond to a known biological molecule or therapeutic agent within readily accessible scientific databases and publications.

Consequently, a detailed technical guide on the biological activity of "this compound" cannot be constructed at this time. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways are contingent upon the availability of primary research data, which is currently unavailable for a compound with this designation.

To proceed with a preliminary research report, please provide additional information, such as:

  • Alternative identifiers: Are there other names, codes, or chemical classifications for this compound?

  • Therapeutic area: What is the intended disease or biological system being studied?

  • Key publications: Are there any specific research articles, patents, or conference abstracts that mention this compound?

Upon receipt of more specific information, a comprehensive technical guide can be developed to meet the requirements of researchers, scientists, and drug development professionals.

Unraveling the Enigma of A-76154: A Case of Undisclosed Identity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated A-76154 has yielded no publicly available information regarding its chemical structure, biological targets, or associated validation studies. This absence of data within scientific literature and chemical databases prevents the creation of a detailed technical guide on its target identification and validation as requested.

The inquiry for an in-depth technical guide on this compound, aimed at researchers and drug development professionals, necessitates a foundation of accessible scientific research. This includes, but is not limited to, primary literature detailing its discovery, mechanism of action, and the experimental journey of its target identification and validation. However, extensive searches have failed to locate any such information linked to the "this compound" identifier.

The process of bringing a new therapeutic agent from concept to clinic is a meticulous and data-intensive endeavor. A critical phase in this pipeline is target identification—the process of pinpointing the specific biological molecule, such as a protein or nucleic acid, with which a drug candidate interacts to produce its therapeutic effect. This is followed by rigorous target validation, which involves a battery of experiments to confirm that modulating this target will indeed have the desired clinical outcome.

These validation studies typically generate a wealth of quantitative data, including binding affinities, enzymatic inhibition constants, and cellular potencies. Furthermore, detailed experimental protocols for techniques such as affinity chromatography, kinase profiling, and various cell-based assays are crucial for the scientific community to assess and replicate the findings.

Visual aids, such as signaling pathway diagrams and experimental workflow charts, are instrumental in conveying the complex biological processes and experimental designs involved. For instance, a signaling pathway diagram would illustrate the cascade of molecular events initiated by the drug-target interaction, providing a clear picture of its downstream effects. Similarly, a workflow diagram would outline the step-by-step process of an experimental protocol, ensuring clarity and reproducibility.

Unfortunately, in the case of this compound, the foundational information required to construct such a technical guide is not available in the public domain. It is possible that "this compound" is an internal designation for a compound that has not yet been disclosed in scientific publications or patents. Without access to the primary research data, any attempt to generate the requested in-depth guide would be purely speculative and would not meet the standards of scientific accuracy and rigor.

For the user's request to be fulfilled, a valid and publicly documented compound identifier is necessary. With such information, it would be possible to retrieve the relevant scientific literature and construct the comprehensive technical guide, complete with data tables, detailed protocols, and the requested visualizations.

The Discovery of A-76154: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, chemical databases, and patent filings, there is no publicly available information regarding a compound designated as A-76154. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in published research or that the designation is incorrect.

Extensive searches were conducted across multiple databases, including those from the National Institutes of Health (NIH) and other scientific repositories, for any mention of "this compound" in the context of a pharmacological agent, its discovery, mechanism of action, or associated experimental data. These inquiries yielded no relevant results.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the discovery of this compound at this time. The core requirements of the request, including data presentation in tables, detailed methodologies, and signaling pathway diagrams, cannot be fulfilled without access to primary data, which is not available in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a designation from within their organization or to verify the accuracy of the identifier. Should information on this compound become publicly available in the future, a thorough review and analysis can be conducted.

Methodological & Application

Application Notes and Protocols for A-76154 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing A-76154, a potent and specific activator of AMP-activated protein kinase (AMPK), in cell culture experiments. The information is intended to guide researchers in studying cellular metabolism, signaling pathways, and the therapeutic potential of AMPK activation.

Introduction to this compound

This compound is a thienopyridone compound that allosterically activates AMPK, a key cellular energy sensor. AMPK plays a crucial role in regulating metabolic processes to restore energy balance. When activated, it stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This makes this compound a valuable tool for investigating the physiological and pathological roles of AMPK in various cell types.

Mechanism of Action

This compound directly activates AMPK, leading to the phosphorylation of its downstream targets. One of the primary downstream targets is Acetyl-CoA Carboxylase (ACC). Phosphorylation of ACC at Serine 79 (p-ACC (Ser79)) inhibits its activity, leading to a decrease in malonyl-CoA levels. This, in turn, reduces fatty acid synthesis and promotes fatty acid oxidation.

Data Presentation

The following table summarizes the effective concentrations of this compound for AMPK activation in various cell lines as reported in the literature.

Cell LineAssayEffective Concentration (EC50/IC50)Reference
Mesothelioma CellsPemetrexed Resistance AssayNot Specified (Used as an AMPK activator)[1]
Diabetic Nephropathy Model (HK-2 cells)Western Blot for p-AMPK and p-ACCNot Specified (Used at 500 nM)[2]
Glioblastoma (GBM) Xenograft ModelWestern Blot for p-AMPK and p-ACCNot Specified (Used as an AMPK activator)[3]

Note: Specific EC50 or IC50 values for this compound in various cancer and normal cell lines were not explicitly available in the searched literature. The provided concentrations are based on its use as a tool compound to activate AMPK.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a desired density in a suitable culture vessel and allow them to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.[4]

  • Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[5][6]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound. For control wells, use medium with the same concentration of DMSO as the treated wells.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) depending on the experimental design.

  • Harvesting: After the incubation period, cells can be harvested for downstream analysis such as Western blotting or enzyme activity assays.

Protocol 2: Western Blot Analysis of AMPK Activation (p-AMPK and p-ACC)

This protocol describes how to assess the activation of the AMPK pathway by this compound treatment via Western blotting.

Materials:

  • This compound treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the treated and control cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and scrape them off the plate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα or anti-p-ACC) diluted in blocking buffer overnight at 4°C.[7][8][9]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the phosphorylated protein levels, the membrane can be stripped and re-probed with antibodies against the total proteins (AMPKα and ACC).

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway A76154 This compound AMPK AMPK A76154->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation (Ser79) pACC p-ACC (Inactive) FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis Inhibition FattyAcid_Oxidation Fatty Acid Oxidation pACC->FattyAcid_Oxidation Stimulation

Caption: this compound activates AMPK, leading to the phosphorylation and inactivation of ACC, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation.

Experimental Workflow for this compound Treatment and Western Blot Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis Seed_Cells 1. Seed Cells Prepare_A76154 2. Prepare this compound Working Solution Seed_Cells->Prepare_A76154 Treat_Cells 3. Treat Cells with this compound Prepare_A76154->Treat_Cells Incubate 4. Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells 5. Harvest Cells Incubate->Harvest_Cells Cell_Lysis 6. Cell Lysis Harvest_Cells->Cell_Lysis Protein_Quant 7. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 8. SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Immunoblot 9. Immunoblotting (p-AMPK, p-ACC) SDS_PAGE->Immunoblot Detection 10. Detection Immunoblot->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for investigating the effect of this compound on AMPK activation in cultured cells using Western blot analysis.

References

Application Notes and Protocols for In Vivo Models: A-76154

Author: BenchChem Technical Support Team. Date: December 2025

A-76154: Compound Identification and In Vivo Model Applicability

Extensive searches for the compound designated "this compound" in scientific literature and public databases have not yielded any specific information regarding its chemical structure, biological target, or mechanism of action. This identifier may be an internal development code not yet disclosed in public forums, a misidentification, or a compound that has not been characterized in in vivo studies.

Without fundamental information on the compound's pharmacological properties, it is not feasible to provide detailed and accurate application notes and protocols for its use in in vivo models. The selection of an appropriate animal model, determination of dosing regimens, choice of administration route, and definition of efficacy endpoints are all critically dependent on the compound's intended therapeutic application and its pharmacokinetic and pharmacodynamic profiles.

To facilitate the creation of relevant and accurate in vivo protocols, it is essential to first identify the nature of this compound. Key information required includes:

  • Compound Class and Target: Is it a small molecule, antibody, or other modality? What is its specific molecular target (e.g., enzyme, receptor, signaling protein)?

  • Mechanism of Action: How does it exert its biological effect (e.g., inhibition, activation, modulation)?

  • Therapeutic Indication: What disease area is it intended for (e.g., oncology, metabolic diseases, inflammation)?

Once this information is available, detailed protocols for relevant in vivo models can be developed. Below are generalized examples of experimental workflows and signaling pathway diagrams that are commonly employed in preclinical in vivo research and would be adapted based on the specific characteristics of this compound.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the efficacy of a novel compound in a disease-relevant in vivo model.

G cluster_0 Pre-Study Phase cluster_1 Dosing Phase cluster_2 Monitoring & Endpoint Analysis cluster_3 Data Analysis Model Selection Model Selection Acclimatization Acclimatization Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Dosing Administration Dosing Administration Treatment Groups->Dosing Administration In-life Monitoring In-life Monitoring Dosing Administration->In-life Monitoring Endpoint Data Collection Endpoint Data Collection In-life Monitoring->Endpoint Data Collection Tissue Collection Tissue Collection Endpoint Data Collection->Tissue Collection Sample Processing Sample Processing Tissue Collection->Sample Processing Data Analysis Data Analysis Sample Processing->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: Generalized workflow for in vivo efficacy studies.

Example Signaling Pathway: PI3K/Akt/mTOR

Many therapeutic compounds target key signaling pathways implicated in disease. The diagram below illustrates the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival often dysregulated in cancer. If this compound were, for example, a PI3K inhibitor, this pathway would be central to its mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The presentation of quantitative data from in vivo studies is crucial for interpretation and comparison. The tables below provide templates for summarizing efficacy and pharmacokinetic data.

Table 1: Example Efficacy Data Summary

Treatment GroupDose (mg/kg)NTumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle-101500 ± 150-+2.5
This compound1010900 ± 12040-1.0
This compound3010450 ± 9070-3.2
This compound10010150 ± 5090-5.8

Table 2: Example Pharmacokinetic Data Summary

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
This compound10IV25000.135002.5
This compound30PO18001.072003.1

Detailed Experimental Protocols

Detailed protocols would be contingent on the specific in vivo model chosen. However, a general framework for a xenograft efficacy study is outlined below.

Protocol: Antitumor Efficacy of this compound in a Human Tumor Xenograft Model

  • Animal Model: Female athymic nude mice, 6-8 weeks of age.

  • Cell Line: Human cancer cell line relevant to the proposed indication of this compound.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound (Dose 1).

    • Group 3: this compound (Dose 2).

    • Group 4: this compound (Dose 3).

    • Group 5: Positive control (standard-of-care agent).

  • Dosing Administration: Administer the assigned treatment via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified frequency and duration.

  • In-life Monitoring: Monitor body weight, clinical signs of toxicity, and tumor volume throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.

  • Tissue Collection: Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

To proceed with the creation of specific and useful Application Notes and Protocols, please provide the necessary details about the compound this compound.

A-76154 dosage and administration guidelines for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

A-76154 , identified as a compound related to the angiotensin-converting enzyme (ACE) inhibitor Fosinopril , is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat . These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of this compound (with data extrapolated from its parent compound, Fosinopril) in preclinical animal studies.

Data Presentation: Dosage and Administration

The following tables summarize the quantitative data for Fosinopril administration in various animal models. These dosages can serve as a starting point for designing studies with this compound, with the understanding that dose optimization may be necessary.

Table 1: Oral Administration of Fosinopril in Animal Models

Animal SpeciesDosage Range (mg/kg/day)FrequencyTherapeutic EffectReference
Rat (Normotensive)10 - 100Once dailyInhibition of Angiotensin I pressor response[1]
Rat (Spontaneously Hypertensive)10 - 30Once or twice dailyLowered blood pressure[1][2]
Dog (Normotensive)0.87 - 30Once dailyInhibition of Angiotensin I pressor response[1]
Dog (Normotensive)1Once daily for 5 daysDecreased systolic and mean arterial pressure[3]
Monkey (Cynomolgus)0.6 - 4.3Once dailyInhibition of Angiotensin I pressor response[1]
Monkey (Cynomolgus, Sodium-depleted)1.5 - 5.0 µmol/kg (approx. 0.88 - 2.9 mg/kg)Once dailyLowered arterial pressure[2]

Table 2: Intravenous Administration of Fosinoprilat (Active Metabolite) in Animal Models

Animal SpeciesDosageTherapeutic EffectReference
Rat (Conscious)Not specified, but equipotent to captoprilInhibition of Angiotensin I pressor response[4]
Dog (Conscious)0.5 mg/kg bolus + 0.1 mg/kg/min infusionIncreased PAH clearance and GFR[2]
Monkey (Conscious)Not specified, but equipotent to captoprilInhibition of Angiotensin I pressor response[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.

Protocol 1: Oral Administration via Gavage in Rats

Objective: To administer a precise oral dose of this compound to rats.

Materials:

  • This compound compound

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Rat oral gavage needles (16-18 gauge, flexible or curved with a rounded tip)[5]

  • Syringes (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation: Acclimatize rats to handling for several days prior to the experiment. Weigh each rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[5][6]

  • Drug Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Gavage Procedure:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and mark the needle.[4]

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[7] The animal should swallow the tube as it is advanced.

    • Once the needle is in the esophagus (to the pre-measured mark), slowly administer the compound over 2-3 seconds.[7]

    • Gently remove the needle.

  • Post-Procedure Monitoring: Observe the animal for at least 10 minutes for any signs of distress, such as labored breathing.[6]

Protocol 2: Intravenous Injection via the Tail Vein in Mice

Objective: To administer this compound intravenously to mice.

Materials:

  • This compound compound formulated for intravenous administration (sterile, isotonic)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (0.3-1.0 mL) with 27-30 gauge needles[8]

  • 70% Isopropyl alcohol

  • Gauze

Procedure:

  • Animal and Drug Preparation: Weigh the mouse to calculate the injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[8] Prepare the sterile this compound solution.

  • Vein Dilation: Place the mouse in a restrainer, leaving the tail accessible. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.[9]

  • Injection Procedure:

    • Clean the tail with 70% isopropyl alcohol.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[10]

    • A successful insertion may be indicated by a flash of blood in the hub of the needle.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein and should be removed.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[2]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Measurement of Blood Pressure in Conscious Rats (Tail-Cuff Method)

Objective: To non-invasively measure systolic blood pressure in conscious rats.

Materials:

  • Tail-cuff blood pressure measurement system (plethysmograph, cuff, pulse sensor)

  • Rat restrainer

  • Warming chamber or pad

Procedure:

  • Acclimatization: Acclimatize the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.[11]

  • Measurement:

    • Place the rat in the restrainer and gently warm it to increase blood flow to the tail.

    • Place the cuff and pulse sensor on the base of the tail.

    • Inflate the cuff to a pressure above the expected systolic pressure and then slowly deflate it.

    • The system will record the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.[3]

    • Repeat the measurement several times for each animal to obtain a reliable average.

Mandatory Visualization

Signaling Pathway of ACE Inhibitors

The following diagram illustrates the mechanism of action of ACE inhibitors like fosinoprilat.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (cleavage) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Bradykinin Bradykinin (active) Bradykinin->Inactive_Metabolites (degradation) Vasodilation Vasodilation Bradykinin->Vasodilation ACE_Inhibitor This compound (Fosinoprilat) ACE_Inhibitor->ACE inhibits Efficacy_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., Spontaneously Hypertensive Rats) start->animal_acclimatization baseline_bp Baseline Blood Pressure Measurement (Tail-Cuff) animal_acclimatization->baseline_bp group_assignment Random Group Assignment (Vehicle, this compound doses) baseline_bp->group_assignment treatment_period Daily Dosing (e.g., Oral Gavage) group_assignment->treatment_period bp_monitoring Regular Blood Pressure Monitoring treatment_period->bp_monitoring data_analysis Data Analysis (Comparison of BP changes) bp_monitoring->data_analysis end End data_analysis->end

References

A-76154 solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-769662 is a potent, reversible, and allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] Unlike other pharmacological activators, A-769662 directly activates AMPK by mimicking the effects of AMP, which include allosteric activation and the inhibition of dephosphorylation of the catalytic alpha subunit.[4][5][6] This thienopyridone compound is selective for AMPK heterotrimers containing the β1 subunit.[3][7] As a direct activator of a central metabolic enzyme, A-769662 is a valuable tool for studying cellular metabolism, signaling pathways, and as a potential therapeutic agent for metabolic diseases such as type 2 diabetes.[8]

Mechanism of Action

A-769662 activates AMP-activated protein kinase (AMPK) through a dual mechanism. It allosterically binds to the AMPK complex and inhibits the dephosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit.[2][4][5][6][7] This dual action ensures a sustained activation of AMPK, leading to the phosphorylation of its downstream targets. The activation of AMPK by A-769662 is independent of the upstream kinases, such as LKB1 or CaMKKβ, that are typically required for AMPK activation by other stimuli.[4][5][6]

AMPK Signaling Pathway

The activation of AMPK by A-769662 triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. Activated AMPK phosphorylates a variety of substrate proteins, leading to the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (e.g., fatty acid synthesis, cholesterol synthesis, and protein synthesis).[9]

AMPK_Signaling_Pathway A769662 A-769662 AMPK AMPK A769662->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits (p) FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Stimulates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Stimulates GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulates LKB1 LKB1 LKB1->AMPK CaMKKb CaMKKβ CaMKKb->AMPK FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

A-769662 directly activates AMPK, leading to metabolic regulation.

Solution Preparation and Stability

Proper preparation and storage of A-769662 solutions are critical for maintaining its potency and ensuring experimental reproducibility.

Solubility Data
SolventSolubilityConcentration (mM)Notes
DMSO~72 mg/mL[10][11]~199.8 mM[10]Warmed with a 50°C water bath and ultrasonication may be required.[11] Use fresh DMSO as moisture can reduce solubility.[11]
Ethanol<1 mg/mL[10]<2.77 mM-
Water<1 mg/mL[10]<2.77 mMSparingly soluble in aqueous buffers.[12]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[12]~1.39 mMPrepare by first dissolving in DMSO, then diluting with PBS.[12]
Storage and Stability
FormStorage TemperatureStabilityNotes
Solid (Lyophilized) -20°C[1]≥ 1 year[13]Store desiccated.
+4°C[3]-Short-term storage.
In Solvent (DMSO or Ethanol) -20°C[2][7]Up to 3 monthsAliquot to avoid multiple freeze-thaw cycles.[7][11]
-80°C[11]Up to 1 year[11]Recommended for long-term storage of stock solutions.
Aqueous Solution Room TemperatureNot recommended for more than one day[12]Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of A-769662 in DMSO.

Materials:

  • A-769662 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of A-769662 needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 360.4 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of A-769662 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution in a 50°C water bath or use a sonicator to aid dissolution.[11]

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 1 year.[11]

Protocol 2: Cell-Based Assay for AMPK Activation

This protocol provides a general workflow for treating cultured cells with A-769662 to assess the activation of AMPK and its downstream targets.

Materials:

  • Cultured cells (e.g., PC-3, primary mouse hepatocytes, C2C12 myotubes)[7][14]

  • Complete cell culture medium

  • Serum-free medium (for starvation, if required)

  • A-769662 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein assay reagents

  • Antibodies for Western blotting (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC)

Experimental Workflow:

Cell_Based_Assay_Workflow start Start: Seed cells in culture plates culture Culture cells to desired confluency start->culture starve Optional: Serum starve cells (2-3 hours) culture->starve prepare_working Prepare working solution of A-769662 in culture medium starve->prepare_working treat Treat cells with A-769662 (e.g., 1 mM for 1 hour) prepare_working->treat wash Wash cells with ice-cold PBS treat->wash lyse Lyse cells and collect protein lysate wash->lyse quantify Quantify protein concentration lyse->quantify western Perform Western blot analysis for p-AMPK, AMPK, p-ACC quantify->western end End: Analyze results western->end

Workflow for assessing A-769662-mediated AMPK activation in cells.

Procedure:

  • Cell Seeding: Seed the cells of interest in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): For some cell types and experimental conditions, serum starvation for 2-3 hours prior to treatment can reduce basal signaling and enhance the observed effect of the compound.[14]

  • Preparation of Working Solution: Dilute the A-769662 stock solution to the final desired concentration in fresh cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in the experiment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing A-769662 or the vehicle control. Incubate the cells for the desired time (e.g., 30 minutes to 1 hour).[7][14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blot Analysis: Analyze the protein lysates by Western blotting using antibodies specific for phosphorylated AMPKα (Thr172), total AMPKα, and phosphorylated ACC (a downstream target of AMPK) to assess the extent of AMPK activation.[7]

Note: The optimal concentration of A-769662 and the treatment duration may vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

References

Application Notes and Protocols for A-76154 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-76154 is a potent and selective activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3][4][5] The activation of AMPK can lead to the inhibition of cell proliferation and migration in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[3] These application notes provide an overview of the mechanism of action of this compound, protocols for its use in key in vitro experiments, and a summary of its effects on cancer cell lines.

Mechanism of Action

This compound functions as an allosteric activator of AMPK.[2] AMPK is a heterotrimeric protein complex that plays a central role in regulating cellular metabolism. Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. In the context of cancer, AMPK activation can lead to the inhibition of anabolic pathways required for rapid cell growth and proliferation, such as fatty acid synthesis, and the downregulation of the mTOR signaling pathway, a key regulator of cell growth and survival.[1][3]

Signaling Pathway

The diagram below illustrates the central role of this compound in activating the AMPK signaling pathway and its subsequent downstream effects on cancer cell proliferation and survival.

A76154_Signaling_Pathway A76154 This compound AMPK AMPK A76154->AMPK Activates mTOR_pathway mTOR Signaling (p70S6K, 4EBP1) AMPK->mTOR_pathway Inhibits Fatty_Acid_Synth Fatty Acid Synthesis (Acetyl-CoA Carboxylase) AMPK->Fatty_Acid_Synth Inhibits Cell_Proliferation Cell Proliferation & Migration mTOR_pathway->Cell_Proliferation Promotes Fatty_Acid_Synth->Cell_Proliferation Supports

Caption: this compound activates AMPK, leading to the inhibition of mTOR signaling and fatty acid synthesis, ultimately suppressing cancer cell proliferation and migration.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound in cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., UMUC3, T24, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for AMPK Activation
  • Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Quantitative Data Summary

The following table summarizes the reported effects of an AMPK activator, referred to as "AMPK activator 2 hydrochloride," on various cancer cell lines.[3] It is important to note that while this compound is a known AMPK activator, these specific data points may not be directly from studies using this compound, but rather a structurally related compound. Researchers should perform their own dose-response experiments to determine the precise efficacy of this compound in their model system.

Cell LineCancer TypeEffect
UMUC3Bladder CancerInhibition of proliferation and migration
T24Bladder CancerInhibition of proliferation and migration
A549Lung CancerInhibition of proliferation and migration

Experimental Workflow

The following diagram outlines a typical workflow for investigating the anti-cancer effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Potential Next Steps) Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Migration_Assay Migration/Invasion Assay (e.g., Wound Healing, Transwell) Treatment->Migration_Assay Western_Blot Western Blot Analysis (p-AMPK, mTOR pathway) Treatment->Western_Blot Xenograft_Model Tumor Xenograft Model Proliferation_Assay->Xenograft_Model Inform Drug_Administration This compound Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Caption: A suggested experimental workflow for characterizing the anti-cancer effects of this compound, from in vitro validation to potential in vivo studies.

Conclusion

This compound is a valuable research tool for investigating the role of AMPK in cancer biology. Its ability to potently and selectively activate AMPK allows for the elucidation of downstream signaling pathways and the assessment of the therapeutic potential of AMPK activation in various cancer models. The provided protocols and data serve as a starting point for researchers to design and execute experiments to further explore the application of this compound in cancer research.

References

Application Notes and Protocols for A-76154 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive searches of publicly available scientific literature and databases did not yield specific high-throughput screening (HTS) protocols or quantitative performance data (e.g., IC50, EC50, Z'-factor) for the AMPK activator A-76154. Therefore, the following application notes and protocols are based on established methodologies for screening AMPK activators in a high-throughput format. The quantitative data presented are illustrative examples and should not be considered as actual performance data for this compound.

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme in the regulation of cellular energy homeostasis, making it a prime target for the discovery of therapeutic agents for metabolic diseases, cancer, and other conditions. This compound is a known activator of AMPK. High-throughput screening (HTS) assays are essential for identifying and characterizing novel AMPK activators from large compound libraries. This document provides an overview of the application of this compound and other AMPK activators in HTS, detailing both biochemical and cell-based assay formats.

Mechanism of Action and Signaling Pathway

This compound is a direct activator of AMPK, a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. Activation of AMPK initiates a signaling cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This is primarily achieved through the phosphorylation of downstream targets.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK α β γ High AMP/ATP Ratio->AMPK This compound This compound This compound->AMPK LKB1 LKB1 LKB1->AMPK p-Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK p-Thr172 ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC P mTORC1 mTORC1 AMPK->mTORC1 P (inhibits) ULK1 ULK1 AMPK->ULK1 P (activates) PGC-1α PGC-1α AMPK->PGC-1α P (activates) Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ ACC->Fatty Acid Oxidation ↑ Protein Synthesis ↓ Protein Synthesis ↓ mTORC1->Protein Synthesis ↓ Autophagy ↑ Autophagy ↑ ULK1->Autophagy ↑ Mitochondrial Biogenesis ↑ Mitochondrial Biogenesis ↑ PGC-1α->Mitochondrial Biogenesis ↑

Caption: this compound directly activates the AMPK complex, leading to the phosphorylation of downstream targets that regulate cellular metabolism.

Data Presentation: Quantitative HTS Assay Performance (Illustrative Examples)

The following tables summarize typical quantitative data obtained from high-throughput screening assays for a generic AMPK activator.

Table 1: Biochemical Assay Performance

ParameterValueAssay Type
EC50 0.5 µMTR-FRET Kinase Assay
Z'-factor 0.78TR-FRET Kinase Assay
Signal-to-Background 15TR-FRET Kinase Assay
EC50 0.8 µMLuminescence Kinase Assay
Z'-factor 0.72Luminescence Kinase Assay
Signal-to-Background 12Luminescence Kinase Assay

Table 2: Cell-Based Assay Performance

ParameterValueAssay TypeCell Line
EC50 1.2 µMp-ACC (Ser79) ELISAHEK293
Z'-factor 0.65p-ACC (Ser79) ELISAHEK293
Signal-to-Background 8p-ACC (Ser79) ELISAHEK293
EC50 2.5 µMCellular ATP Glo AssayHepG2
Z'-factor 0.68Cellular ATP Glo AssayHepG2
Signal-to-Background 10Cellular ATP Glo AssayHepG2

Experimental Protocols

Biochemical HTS Assay Protocol: TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by AMPK.

TR_FRET_Workflow start Start: 384-well plate dispense_compound Dispense Compound (e.g., this compound) and Controls start->dispense_compound add_enzyme Add AMPK Enzyme and ULight™-Substrate Peptide dispense_compound->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Incubate at RT add_atp->incubate2 add_detection Add Eu-Antibody Detection Mix incubate2->add_detection incubate3 Incubate at RT add_detection->incubate3 read_plate Read Plate on TR-FRET Reader (Ex: 320/340 nm, Em: 615/665 nm) incubate3->read_plate end End: Data Analysis read_plate->end Cell_Based_Workflow start Start: Seed Cells in 384-well plate incubate_cells Incubate Overnight start->incubate_cells treat_cells Treat Cells with Compounds (e.g., this compound) incubate_cells->treat_cells incubate_treatment Incubate for Specified Time treat_cells->incubate_treatment fix_permeabilize Fix and Permeabilize Cells incubate_treatment->fix_permeabilize block Block with Blocking Buffer fix_permeabilize->block primary_ab Add Primary Antibody (anti-pACC Ser79) block->primary_ab incubate_primary Incubate primary_ab->incubate_primary wash1 Wash incubate_primary->wash1 secondary_ab Add HRP-conjugated Secondary Antibody wash1->secondary_ab incubate_secondary Incubate secondary_ab->incubate_secondary wash2 Wash incubate_secondary->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate read_plate Read Luminescence add_substrate->read_plate end End: Data Analysis read_plate->end

Application Notes and Protocols for Immunohistochemistry Staining with A-76154 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-76154 is a potent and selective activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. Activation of AMPK plays a significant role in various physiological processes, including glucose and lipid metabolism, making it a key target in the development of therapeutics for metabolic diseases and cancer. Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of this compound treatment on tissue samples. By detecting the phosphorylation status of AMPK and its downstream targets, researchers can assess the pharmacodynamic effects of this compound, confirm target engagement, and elucidate the molecular mechanisms of action.

These application notes provide a comprehensive guide for performing IHC staining on tissues treated with this compound, including detailed protocols, data interpretation guidelines, and visualization of the relevant signaling pathway.

Data Presentation: Quantitative Analysis of AMPK Pathway Activation

The following tables present representative quantitative data from a study on squamous cell carcinoma of the head and neck, demonstrating the type of results that can be obtained when analyzing the AMPK pathway using immunohistochemistry. While this data is not from this compound treated tissues, it serves as a valuable reference for expected changes in the phosphorylation of AMPK (pAMPK) and its direct downstream target, Acetyl-CoA Carboxylase (pACC).

Table 1: Patient Demographics and Clinicopathological Characteristics

CharacteristicCategoryNumber of Patients (n=118)Percentage (%)
Age (years) < 606857.6
≥ 605042.4
Gender Male10992.4
Female97.6
Primary Tumor Site Oral Cavity7563.6
Pharynx2521.2
Larynx1815.3
T Stage T1/T26050.8
T3/T45849.2
N Stage N05849.2
N+6050.8
Tumor Stage I/II4840.7
III/IV7059.3

Data adapted from a study on squamous cell carcinoma of the head and neck and is for representative purposes.[1]

Table 2: Immunohistochemical Scoring of pAMPK and pACC

Staining IntensityScoreDescription
No staining0Absence of any brown cytoplasmic staining.
Weakly positive1Faint, patchy cytoplasmic staining.
Moderately positive2Moderate, continuous cytoplasmic staining.
Strongly positive3Strong, diffuse cytoplasmic staining.

This scoring system provides a semi-quantitative method to evaluate protein expression levels.[1]

Table 3: Correlation of pAMPK and pACC Expression with Clinicopathological Features

FeaturepAMPK Positive (%)P-valueHigh pACC Expression (%)P-value
Age < 60 73.50.02433.80.581
Age ≥ 60 52.028.0
T Stage (T1/T2) 75.00.02028.30.551
T Stage (T3/T4) 53.434.5
N Stage (N0) 62.10.81220.7<0.001
N Stage (N+) 66.741.7
Tumor Stage (I/II) 77.10.01122.90.090
Tumor Stage (III/IV) 55.737.1

This table illustrates the correlation between the expression of pAMPK and pACC with various clinical parameters. Note the significant correlation of high pACC expression with positive nodal status (N+).[1]

Experimental Protocols

This section provides a detailed protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.

Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-ACC (Ser79))

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP Conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin Counterstain

  • Mounting Medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 x 3 minutes.

    • Immerse in 70% ethanol for 1 x 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat a steamer or water bath containing Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20-40 minutes.

    • Allow slides to cool in the buffer at room temperature for 20 minutes.

    • Rinse sections in Tris-buffered saline with Tween-20 (TBST) for 2 x 2 minutes.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with TBST for 2 x 5 minutes.

  • Blocking Non-Specific Staining:

    • Incubate sections with Blocking Buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with TBST for 3 x 5 minutes.

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with TBST for 3 x 5 minutes.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with TBST for 3 x 5 minutes.

  • Chromogen Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • "Blue" the sections in a gentle stream of tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100%) and xylene (or substitute).

    • Apply a coverslip using a permanent mounting medium.

Mandatory Visualization

Signaling Pathway Diagram

A76154_AMPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular A76154 This compound AMPK AMPK (Inactive) A76154->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC (Active) pAMPK->ACC Phosphorylates (Ser79) Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Promotes pACC p-ACC (Inactive) ACC->pACC Lipid_Synthesis Fatty Acid Synthesis pACC->Lipid_Synthesis Inhibits

Caption: this compound activates AMPK, leading to downstream effects.

Experimental Workflow Diagram

IHC_Workflow cluster_preparation Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Tissue Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (e.g., anti-pAMPK) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Microscopy Microscopy & Imaging Dehydration->Microscopy Quantification Quantitative Analysis Microscopy->Quantification

References

Application Notes and Protocols for AMPK Activators in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis. It is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation, hypoxia, and ischemia. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

Small molecule activators of AMPK, such as PF-739 and PF-06409577, are invaluable tools for studying the physiological and pathological roles of AMPK signaling. These compounds offer a direct and specific means of activating AMPK, enabling researchers to dissect its downstream signaling pathways and explore its therapeutic potential in metabolic diseases, cancer, and other conditions.

This document provides detailed application notes and experimental protocols for the use of direct AMPK activators in cell-based assays. While the original query mentioned A-76154, the current scientific literature more prominently features compounds like PF-739 and PF-06409577 as potent and well-characterized AMPK activators. The following protocols and data are based on these and other similar direct activators.

Data Presentation: In Vitro Efficacy of Direct AMPK Activators

The following tables summarize the in vitro potency of selected direct AMPK activators across different AMPK isoforms.

Table 1: Potency of PF-739 against various AMPK heterotrimeric complexes. [1]

AMPK IsoformEC50 (nM)
α2β1γ15.23
α1β1γ18.99
α2β2γ142.2
α1β2γ1126

Table 2: Potency of PF-06409577 against specific AMPK isoforms. [2]

AMPK IsoformEC50 (nM)
α1β1γ17.0
α2β1γ16.8
α1β2γ1/α2β2γ1/α2β2γ3>4000

Table 3: Potency of BI-9774 against human AMPK isoforms. [3]

AMPK IsoformEC50 (nM)
α1β1γ164
α2β1γ1<100

Signaling Pathway

The activation of AMPK by small molecules like PF-739 and PF-06409577 triggers a signaling cascade that impacts numerous downstream targets to restore cellular energy balance.

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) AMP_ATP_Ratio Increased AMP:ATP Ratio Metabolic_Stress->AMP_ATP_Ratio AMPK_Activator Small Molecule Activator (e.g., PF-739, PF-06409577) AMPK AMPK AMPK_Activator->AMPK Direct Activation LKB1 LKB1 AMP_ATP_Ratio->LKB1 LKB1->AMPK P ACC ACC AMPK->ACC P (Inhibits) mTORC1 mTORC1 AMPK->mTORC1 P (Inhibits) ULK1 ULK1 AMPK->ULK1 P (Activates) Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy Western_Blot_Workflow Cell_Seeding 1. Cell Seeding (70-80% confluency) Treatment 2. Treatment with AMPK Activator (e.g., 0.1-3 µM PF-06409577) Cell_Seeding->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Blocking (5% milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-p-AMPK, Anti-total AMPK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL) Secondary_Ab->Detection

References

Application Notes and Protocols for Flow Cytometry Analysis Following A-76154 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-76154 is a potent and selective activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK plays a crucial role in regulating cellular metabolism, and its activation can lead to the inhibition of anabolic pathways, such as protein synthesis, and the stimulation of catabolic processes, like autophagy. In the context of cancer research and drug development, AMPK activators are of significant interest due to their potential to induce cell cycle arrest and apoptosis in tumor cells. These cellular responses make flow cytometry an indispensable tool for quantifying the effects of this compound on cell populations.

These application notes provide detailed protocols for analyzing cell cycle progression and apoptosis in cells treated with this compound using flow cytometry. The accompanying data tables offer a clear summary of expected quantitative outcomes, and the signaling pathway diagram illustrates the mechanism of action of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the anticipated dose-dependent effects of this compound on the cell cycle distribution and apoptosis induction in a typical cancer cell line after 24 hours of exposure. Researchers should note that these values are representative and will vary depending on the cell type, experimental conditions, and the specific assay used.

Table 1: Cell Cycle Distribution Analysis by Propidium Iodide Staining

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)553015
1652510
5751510
10801010

Table 2: Apoptosis Analysis by Annexin V and Propidium Iodide Staining

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)9532
185105
5702010
10553015

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol details the steps for preparing and staining cells with propidium iodide (PI) to analyze DNA content and determine the cell cycle phase distribution.[1][2][3][4][5]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and resume logarithmic growth.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • For suspension cells, directly collect the cells into a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (FL2 or equivalent).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Detection Using Annexin V and Propidium Iodide Staining

This protocol outlines the procedure for distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells using Annexin V and PI co-staining.[6][7][8][9][10]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V Binding Buffer (10X)

  • FITC-conjugated Annexin V (or another fluorochrome)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described in Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells once with cold PBS.

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use logarithmic scales for both the Annexin V (e.g., FITC) and PI fluorescence channels.

    • Set up appropriate compensation to correct for spectral overlap between the fluorochromes.

    • Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Mandatory Visualizations

Signaling Pathway of this compound Action

A76154_Pathway cluster_cytoplasm A76154 This compound AMPK AMPK A76154->AMPK activates TSC2 TSC2 AMPK->TSC2 phosphorylates (activates) ULK1 ULK1 AMPK->ULK1 phosphorylates (activates) Rheb Rheb TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates (activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates (inhibits) Cell_Cycle_Arrest Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest promotes progression Apoptosis Apoptosis mTORC1->Apoptosis inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits Autophagy Autophagy ULK1->Autophagy induces Flow_Cytometry_Workflow cluster_CellCycle Cell Cycle Analysis cluster_Apoptosis Apoptosis Analysis Start Start: Seed Cells Treatment Treat with this compound (and vehicle control) Start->Treatment Harvest Harvest Cells (adherent and suspension) Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Wash Wash with PBS Harvest->Wash Stain_PI Stain with Propidium Iodide (contains RNase A) Fixation->Stain_PI Analysis Flow Cytometry Data Acquisition and Analysis Stain_PI->Analysis Stain_Annexin Stain with Annexin V-FITC and Propidium Iodide Wash->Stain_Annexin Stain_Annexin->Analysis

References

Troubleshooting & Optimization

Troubleshooting A-76154 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A-769662

Note to the user: Initial searches for "A-76154" did not yield relevant results for a chemical compound. It is highly likely that this is a typographical error and the intended compound is A-769662 , a well-documented AMP-activated protein kinase (AMPK) activator. The following troubleshooting guide and FAQs are based on the publicly available data for A-769662.

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting insolubility issues that may be encountered during experiments with A-769662.

Frequently Asked Questions (FAQs) - A-769662 Insolubility

Q1: I'm observing precipitation after adding my A-769662 stock solution to my cell culture media. What is the likely cause?

This is a common issue when working with hydrophobic compounds like A-769662. The primary cause is the transfer of the compound from a high-concentration organic solvent stock (typically DMSO) into an aqueous environment like cell culture media, where its solubility is significantly lower. Factors that can contribute to precipitation include:

  • High Final Concentration: The intended final concentration of A-769662 in the media may exceed its solubility limit in that specific aqueous solution.

  • Solvent Shock: Rapidly diluting the DMSO stock into the aqueous media can cause the compound to "crash out" of solution before it can be properly dispersed.

  • Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of A-769662.

  • Media Composition: Components within the cell culture media, such as salts and proteins, can interact with A-769662 and reduce its solubility.

Q2: What are the recommended solvents for preparing A-769662 stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of A-769662.[1][2][3][4][5] Ethanol can also be used, but the achievable concentration is typically lower.[1][2][3] A-769662 has very poor solubility in water.[3]

Q3: What is the maximum recommended concentration for A-769662 stock solutions?

The maximum concentration for A-769662 stock solutions can vary slightly depending on the supplier and the purity of the compound. The table below summarizes the solubility in common organic solvents based on available data. It is recommended to use fresh, anhydrous DMSO for the best results.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO20 - 100 mg/mL55.5 - 277.5 mM
Ethanol0.5 - 5 mg/mL1.4 - 13.9 mM
DMF0.5 mg/mL1.4 mM
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL1.4 mM

Data compiled from multiple sources.[1][2][3][4][5][6]

Q4: How should I store my A-769662 stock solutions?

For long-term storage, it is recommended to store A-769662 as a lyophilized powder at -20°C, where it can be stable for at least 24 months.[1][2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] In solution, A-769662 is stable for up to 3 months at -20°C.[1][2]

Troubleshooting Guides

Guide 1: Preventing Precipitation of A-769662 in Cell Culture Media

If you are experiencing precipitation of A-769662 upon addition to your cell culture media, follow this step-by-step guide to troubleshoot the issue.

G start Start: Precipitation Observed q1 Is your final concentration of A-769662 too high? start->q1 a1 Action: Lower the final concentration. q1->a1 Yes q2 Are you adding the stock directly to the full media volume? q1->q2 No end Solution: Precipitation Resolved a1->end a2 Action: Perform a stepwise dilution. (See Protocol 2) q2->a2 Yes q3 Is your media cold? q2->q3 No a2->end a3 Action: Pre-warm media to 37°C before adding A-769662. q3->a3 Yes q4 Is the final DMSO concentration >0.5%? q3->q4 No a3->end a4 Action: Prepare a more concentrated stock to reduce the volume added. q4->a4 Yes q4->end No a4->end

Caption: Troubleshooting workflow for A-769662 precipitation.

Experimental Protocols

Protocol 1: Preparation of a 15 mM Stock Solution of A-769662 in DMSO

This protocol describes how to prepare a high-concentration stock solution of A-769662.

Materials:

  • A-769662 powder (Molecular Weight: 360.4 g/mol )[1]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 15 mM stock solution, weigh out 5 mg of A-769662 powder.

  • Add 924.9 µL of anhydrous DMSO to the powder.[1][2]

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be required.[1][2][3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[1][2]

Protocol 2: Preparation of a Working Solution of A-769662 in Cell Culture Media

This protocol provides a method for diluting the DMSO stock solution into cell culture media to minimize precipitation.

Materials:

  • A-769662 stock solution (e.g., 15 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, perform an intermediate dilution of your stock solution. For example, add a small volume of your stock solution to a small volume of the pre-warmed media (e.g., a 1:10 or 1:100 dilution).

    • Gently mix by pipetting or inverting the tube.

  • Final Dilution:

    • Slowly add the intermediately diluted A-769662 solution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium while gently swirling the flask or plate.

    • Ensure the final concentration of DMSO in the media is kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

A-769662 Signaling Pathway

A-769662 is a potent and specific activator of AMP-activated protein kinase (AMPK).[1][2][7][8] AMPK is a master regulator of cellular energy homeostasis.[9] A-769662 activates AMPK by binding to the β and γ subunits, which leads to allosteric activation and inhibition of dephosphorylation of Threonine 172 on the α subunit.[1][2][7] This activation is independent of upstream kinases like LKB1.[4]

Caption: A-769662 activation of the AMPK signaling pathway.

References

Improving A-76154 efficacy in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the compound "A-76154" could not be located in publicly available scientific literature or chemical databases. The following is a generalized template based on common issues encountered with experimental small molecules. Please verify the correct compound name and consult specific literature for your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a novel small molecule inhibitor like this compound?

A1: The mechanism of action for a specific small molecule inhibitor is highly dependent on its chemical structure and the target it was designed to interact with. Generally, these molecules act by binding to a specific protein, such as an enzyme or receptor, and modulating its activity. This can involve competitive inhibition, where the molecule blocks the active site, or allosteric inhibition, where it binds to a different site and changes the protein's conformation. To understand the specific mechanism of this compound, it is crucial to refer to the primary literature describing its development and characterization.

Q2: How should I prepare a stock solution of a novel compound?

A2: Proper stock solution preparation is critical for experimental reproducibility. Key considerations include:

  • Solubility: Determine the optimal solvent for your compound. While DMSO is common for initial in vitro work, its concentration must be carefully controlled in cell-based assays and is often unsuitable for in vivo studies.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Aliquot your stock solution into single-use volumes and store at an appropriate temperature (typically -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Q3: What are common reasons for a lack of efficacy in an in vitro experiment?

A3: Several factors can contribute to a lack of expected efficacy in cell-based assays:

  • Compound Instability: The compound may be unstable in your cell culture media, leading to a lower effective concentration.

  • Cell Permeability: The molecule may not efficiently cross the cell membrane to reach its intracellular target.

  • Target Expression: The target protein may not be expressed at sufficient levels in your chosen cell line.

  • Off-Target Effects: The compound may have off-target effects that counteract its intended activity.

  • Incorrect Dosing: The concentration range tested may be too low to elicit a response.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Solubility in Aqueous Buffers The compound is highly hydrophobic.Prepare a high-concentration stock in an organic solvent like DMSO. For final dilutions, use a vehicle containing a surfactant (e.g., Tween-80, Pluronic F-68) or a cyclodextrin to improve solubility. Always include a vehicle-only control in your experiments.
Inconsistent Results Between Experiments - Stock solution degradation- Inconsistent cell passage number or density- Variability in treatment timePrepare fresh stock solutions regularly. Use cells within a consistent and low passage number range. Standardize cell seeding density and treatment duration across all experiments.
High Cellular Toxicity at Low Concentrations - Off-target effects- Solvent toxicityPerform a dose-response curve to determine the cytotoxic concentration. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1-0.5%). Consider testing the compound in different cell lines to assess target-specific toxicity.
Lack of In Vivo Efficacy Despite In Vitro Potency - Poor pharmacokinetics (PK)- Rapid metabolism- Low bioavailabilityEvaluate the compound's PK profile (absorption, distribution, metabolism, and excretion). Consider alternative routes of administration or formulation strategies to improve exposure. Co-administration with a metabolic inhibitor may be explored if rapid metabolism is identified as the primary issue.

Experimental Protocols

General Protocol for In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a 2X solution of the kinase and its substrate in kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a dilution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

  • Assay Procedure:

    • Add the compound solution to the wells of a microplate.

    • Add the kinase/substrate solution to the wells.

    • Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and detect the signal (e.g., using a phosphospecific antibody or a luminescence-based ATP detection reagent).

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).

    • Fit the dose-response data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Visualizations

Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein RTK->Adaptor PI3K PI3K RTK->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR GeneExpression Gene Expression mTOR->GeneExpression Regulates Translation TranscriptionFactor->GeneExpression

Caption: A simplified diagram of common receptor tyrosine kinase signaling pathways.

Experimental Workflow for Efficacy Testing

G cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis Target_Binding Target Binding Assay Enzyme_Assay Enzymatic Assay Target_Binding->Enzyme_Assay Cell_Proliferation Cell Proliferation Assay Enzyme_Assay->Cell_Proliferation PK_Study Pharmacokinetic Study Cell_Proliferation->PK_Study Promising results IC50_EC50 IC50 / EC50 Determination Cell_Proliferation->IC50_EC50 Efficacy_Model Xenograft/Disease Model PK_Study->Efficacy_Model Toxicity_Study Toxicity Assessment Efficacy_Model->Toxicity_Study Tumor_Growth_Inhibition Tumor Growth Inhibition Efficacy_Model->Tumor_Growth_Inhibition Safety_Profile Safety Profile Toxicity_Study->Safety_Profile

Caption: A general workflow for evaluating the efficacy of an experimental compound.

A-76154 degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-769662, a potent, reversible AMP-activated protein kinase (AMPK) activator. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful application of A-769662 in your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of A-769662.

Question: Why am I observing no or a weak response to A-769662 in my cell-based assay?

Possible Causes and Solutions:

  • Improper Storage and Handling: A-769662, like many small molecules, is susceptible to degradation if not stored correctly.

    • Solution: Ensure the lyophilized powder is stored at -20°C and desiccated. Once reconstituted, aliquot and store at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[1] For longer-term storage of solutions, -80°C is recommended.[2]

  • Incorrect Solvent or Concentration: The solubility of A-769662 can impact its effective concentration in your experiments.

    • Solution: A-769662 is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[3] For cell culture, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Ensure the final concentration of the solvent in your culture medium is not toxic to your cells.

  • Cell Type and AMPK Subunit Expression: A-769662 exhibits selectivity for AMPK heterotrimers containing the β1 subunit.

    • Solution: Verify the expression of the AMPK β1 subunit in your cell line. If your cells predominantly express the β2 isoform, you may observe a diminished response.

  • Off-Target Effects Masking the Expected Outcome: At higher concentrations, A-769662 has been reported to have off-target effects, such as inhibition of the 26S proteasome, which could lead to cellular toxicity and confound results.[4]

    • Solution: Perform a dose-response experiment to determine the optimal concentration for AMPK activation without inducing significant off-target effects. Include appropriate controls to distinguish between AMPK-dependent and independent effects.

Question: I am observing cellular toxicity or unexpected phenotypes at higher concentrations of A-769662. What could be the cause?

Possible Causes and Solutions:

  • AMPK-Independent Off-Target Effects: A-769662 has been shown to have effects independent of AMPK activation.

    • Proteasome Inhibition: It can inhibit the function of the 26S proteasome, which can lead to cell cycle arrest and toxicity.[4]

    • PI3-Kinase Pathway Activation: In some cell types, like skeletal muscle, A-769662 can induce glucose uptake through a PI3-kinase-dependent pathway, independent of AMPK.[5]

    • Solution: To confirm that your observed phenotype is AMPK-dependent, consider using a structurally different AMPK activator as a positive control or an AMPK inhibitor to see if the effect is reversed. Additionally, examining markers of the PI3-kinase pathway (e.g., phosphorylation of Akt) can help elucidate off-target effects.

Question: How can I be sure that the observed effects in my experiment are specifically due to AMPK activation by A-769662?

Solution:

To ensure the specificity of A-769662's action in your experimental system, a multi-faceted approach is recommended:

  • Use an AMPK Inhibitor: Pre-treating your cells with a well-characterized AMPK inhibitor (e.g., Compound C) should reverse or attenuate the effects of A-769662 if they are indeed AMPK-mediated.

  • Employ a Different AMPK Activator: Using another direct AMPK activator with a different chemical structure can help confirm that the observed biological response is due to AMPK activation rather than an off-target effect of A-769662.

  • Knockdown or Knockout of AMPK: The most definitive way to prove AMPK dependence is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AMPK subunits and then test for the effect of A-769662.

  • Monitor Downstream Targets: Assess the phosphorylation status of well-established downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Ser79, to confirm that the AMPK pathway is being activated.[4][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for A-769662?

A1: For long-term storage, the lyophilized powder should be kept at -20°C under desiccation, where it is stable for up to 24 months.[1] Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C for up to 3 months or at -80°C for up to one year to maintain potency and avoid repeated freeze-thaw cycles.[1][2]

Q2: What are the best solvents for reconstituting A-769662?

A2: A-769662 is readily soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM).[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it in the culture medium to the final working concentration.

Q3: Is A-769662 sensitive to light or pH changes?

A3: While specific photostability studies for A-769662 are not readily available, thienopyridine compounds, in general, can be susceptible to photodegradation.[7] Therefore, it is prudent to protect solutions of A-769662 from prolonged exposure to light. Information regarding its stability at different pH values is also limited. It is recommended to prepare fresh dilutions in physiological buffers for your experiments and avoid storing it in acidic or basic solutions for extended periods.

Q4: Are there any known degradation pathways for A-769662?

A4: Specific degradation pathways for A-769662 have not been extensively documented in the public literature. However, as a thienopyridine derivative, it may be susceptible to oxidative degradation, particularly at the thiophene ring.[7] To minimize potential degradation, it is crucial to adhere to the recommended storage and handling conditions.

III. Data Presentation

Table 1: Storage and Stability of A-769662

FormStorage TemperatureDuration of StabilitySpecial Conditions
Lyophilized Powder-20°CUp to 24 months[1]Desiccated
Solution in DMSO/Ethanol-20°CUp to 3 months[1]Aliquoted to avoid freeze-thaw
Solution in DMSO/Ethanol-80°CUp to 1 year[2]Aliquoted to avoid freeze-thaw

Table 2: Solubility of A-769662

SolventMaximum Concentration
DMSO100 mM[3]
Ethanol10 mM[3]

IV. Experimental Protocols

Protocol 1: Reconstitution of A-769662

  • Allow the vial of lyophilized A-769662 to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 277.5 µL of DMSO to 1 mg of A-769662, MW: 360.39).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell Treatment Procedure

  • Culture your cells of interest to the desired confluency.

  • Thaw an aliquot of the A-769662 stock solution at room temperature.

  • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing A-769662.

  • Incubate the cells for the desired period.

  • As a negative control, treat a parallel set of cells with medium containing the same final concentration of DMSO.

  • Proceed with your downstream analysis (e.g., Western blotting for p-AMPK and p-ACC, cell viability assays, etc.).

V. Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Cellular Stress Cellular Stress A-769662 A-769662 AMPK AMPK A-769662->AMPK Allosterically Activates LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates & Activates Energy Production Energy Production AMPK->Energy Production Promotes Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Promotes Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Energy Consumption Energy Consumption AMPK->Energy Consumption Inhibits Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits

Caption: Simplified AMPK signaling pathway activated by A-769662.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result? Start->Problem CheckStorage Verify Storage & Handling of A-769662 Problem->CheckStorage Yes Solution Implement Solutions & Repeat Experiment Problem->Solution No CheckConcentration Confirm Solvent & Working Concentration CheckStorage->CheckConcentration CheckCellLine Check AMPK Subunit Expression CheckConcentration->CheckCellLine ConsiderOffTarget Investigate Potential Off-Target Effects CheckCellLine->ConsiderOffTarget ConsiderOffTarget->Solution

Caption: Troubleshooting workflow for experiments using A-769662.

References

How to reduce A-76154 toxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro use of A-769662, a potent activator of AMP-activated protein kinase (AMPK). This guide will help you mitigate potential cytotoxicity and optimize your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of A-769662?

A1: A-769662 is a potent, reversible, and allosteric activator of AMP-activated protein kinase (AMPK). It mimics the effects of AMP by both allosterically activating AMPK and inhibiting its dephosphorylation at Threonine-172, a key step for its activation. This activation is independent of cellular AMP levels.

Q2: We are observing significant cell death in our cultures treated with A-769662. What is the likely cause?

A2: While A-769662 is a specific AMPK activator, it can exhibit off-target effects, particularly at higher concentrations. The primary off-target effect identified is the inhibition of the 26S proteasome, which can lead to cell cycle arrest and subsequent cytotoxicity. This effect is independent of AMPK activation.[1]

Q3: At what concentrations does A-769662 typically become toxic to cells?

A3: The cytotoxic concentration of A-769662 is cell-line dependent. Generally, toxic effects have been observed at concentrations above 10 µM in some cell types, such as mouse bone marrow-derived mesenchymal stem cells. In mouse embryonic fibroblasts (MEFs), toxic effects were noted at a concentration of 300 µM. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration range.

Q4: How can we reduce the toxicity of A-769662 in our cell-based assays?

A4: To minimize toxicity, it is recommended to:

  • Perform a Dose-Response Study: Determine the lowest effective concentration of A-769662 that elicits the desired AMPK activation without causing significant cell death.

  • Optimize Incubation Time: Use the shortest incubation time necessary to observe the desired on-target effects.

  • Use a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve A-769662 to rule out solvent-induced toxicity.

  • Monitor Cell Health: Regularly assess cell morphology and viability throughout the experiment.

Q5: How can we confirm that the observed effects are due to on-target AMPK activation and not off-target effects?

A5: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use AMPK-null cells: If available, test A-769662 in cell lines that do not express AMPK. If the effect persists, it is likely an off-target mechanism.

  • Employ a structurally different AMPK activator: Use another AMPK activator with a different mechanism of action to see if it phenocopies the effects of A-769662.

  • Rescue experiments: If A-769662 induces a specific phenotype, try to rescue it by manipulating downstream targets of AMPK.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
High Cell Death/Toxicity Concentration of A-769662 is too high, leading to off-target proteasome inhibition.Perform a dose-response curve to determine the IC50 for cytotoxicity and identify a non-toxic working concentration.
Prolonged incubation time.Conduct a time-course experiment to find the optimal incubation period.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Include a vehicle-only control.
Inconsistent or No AMPK Activation Incorrect concentration of A-769662.Verify the concentration of your stock solution and perform a dose-response for AMPK activation (e.g., by Western blot for phospho-ACC).
Degraded A-769662 solution.Prepare fresh stock solutions of A-769662 in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Cell line is not responsive.Confirm that your cell line expresses the β1 subunit of AMPK, as A-769662 shows selectivity for β1-containing heterotrimers.[2]
Variability Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension and use appropriate plating techniques to achieve consistent cell numbers across wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with media/PBS to maintain humidity.

Data Presentation

Table 1: Reported Cytotoxic Concentrations of A-769662 in Various Cell Lines

Cell LineAssayConcentrationObserved Effect
Mouse Bone Marrow-Derived Mesenchymal Stem Cells (mBMSCs)MTT & CellTiter-Blue> 10 µMToxic effect on cell viability
Mouse Embryonic Fibroblasts (MEFs)Not specified300 µMToxic effects
Primary Rat HepatocytesNot specifiedUp to 100 µMNo measurable cytotoxicity

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay (Colorimetric)

This protocol is to assess apoptosis by measuring the activity of caspase-3.

Materials:

  • Cells treated with A-769662 and controls

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% Triton X-100)

  • 96-well plate (black for fluorescence, clear for colorimetric)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay)

  • 2X Reaction Buffer

  • Microplate reader

Procedure:

  • Cell Lysis:

    • After treatment, place the cell culture plate on ice.

    • Lyse the cells for 10 minutes using a suitable lysis buffer. Do not add protease inhibitors.

    • Centrifuge the lysate at 10,000 x g for 10 minutes to pellet cell debris.

  • Assay Reaction:

    • Transfer the supernatant (cytosolic extract) to a new 96-well plate.

    • Prepare a master mix containing 2X Reaction Buffer and the caspase-3 substrate.

    • Add the master mix to each well containing the cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background reading (from wells with lysis buffer and substrate but no lysate).

    • The caspase-3 activity is proportional to the absorbance.

Protocol 2: Mitochondrial Membrane Potential Assay using JC-1

This protocol measures the mitochondrial membrane potential, an indicator of mitochondrial health and early apoptosis.

Materials:

  • Cells treated with A-769662 and controls

  • JC-1 dye

  • Cell culture medium

  • Assay Buffer (e.g., PBS)

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Staining:

    • Prepare a working solution of JC-1 in pre-warmed cell culture medium (typically 1-10 µM).

    • Remove the culture medium from the cells and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[4]

  • Washing:

    • Aspirate the JC-1 staining solution.

    • Wash the cells once or twice with pre-warmed assay buffer.[4]

  • Measurement:

    • Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence in the cytoplasm (JC-1 monomers).[4]

    • Flow Cytometry: Analyze the cells on a flow cytometer using excitation at 488 nm. Detect green fluorescence in the FITC channel and red fluorescence in the PE channel.[5]

    • Plate Reader: Measure red fluorescence (Ex/Em ~560/595 nm) and green fluorescence (Ex/Em ~485/535 nm).[4]

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[4]

Signaling Pathways and Experimental Workflows

On_Target_Signaling_Pathway A769662 A-769662 AMPK AMPK (β1 subunit) A769662->AMPK Allosteric Activation & Inhibition of Dephosphorylation pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK Phosphorylation (e.g., by LKB1) ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylation Metabolic_Effects Downstream Metabolic Effects pAMPK->Metabolic_Effects pACC Phosphorylated ACC (Inactive) ACC->pACC

On-Target Signaling Pathway of A-769662.

Off_Target_Signaling_Pathway A769662 A-769662 (High Concentration) Proteasome 26S Proteasome A769662->Proteasome Inhibition (AMPK-Independent) Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Reduced Degradation of Cell Cycle Regulators Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

Off-Target Signaling Pathway of A-769662.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Toxicity Assessment cluster_target On-Target Validation Cell_Seeding 1. Cell Seeding A769662_Treatment 2. A-769662 Treatment (Dose-Response) Cell_Seeding->A769662_Treatment Incubation 3. Incubation (Time-Course) A769662_Treatment->Incubation Viability_Assay 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (Caspase-3 Activity) Incubation->Apoptosis_Assay Mitochondrial_Assay 4c. Mitochondrial Health Assay (JC-1 Staining) Incubation->Mitochondrial_Assay Western_Blot 5. Western Blot (p-AMPK, p-ACC) Incubation->Western_Blot

General Experimental Workflow for Assessing A-769662 Effects.

References

Technical Support Center: A-769662 & AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AMP-activated protein kinase (AMPK) activator A-769662. The principles and protocols outlined here can also serve as a guide for experiments involving other direct AMPK activators.

Frequently Asked Questions (FAQs)

Q1: What is A-769662 and what is its mechanism of action?

A1: A-769662 is a potent, reversible, and allosteric activator of AMP-activated protein kinase (AMPK).[1][2] Unlike indirect activators that modulate cellular energy levels, A-769662 directly binds to the AMPK enzyme complex.[1] Its mechanism involves both allosteric activation and the inhibition of dephosphorylation of a critical threonine residue (Thr172) in the activation loop of the AMPKα subunit, which is essential for its kinase activity.[2]

Q2: I am observing high variability in my cell-based assay results. What are the common causes?

A2: High variability in cell-based assays is a frequent challenge. Several factors can contribute to this issue:

  • Cell Line Instability: Different cell passages can lead to phenotypic drift. It is crucial to use cells within a consistent and low passage number range.

  • Inconsistent Cell Health and Density: Variations in cell confluency and viability at the time of treatment can significantly alter the response to A-769662.

  • Reagent Preparation and Handling: Improper dissolution or storage of A-769662 can affect its potency. Similarly, variations in media components, serum batches, and pipetting accuracy can introduce variability.[3]

  • Donor Variability (for primary cells): Primary cells from different donors can exhibit significant biological differences, including varied expression levels of AMPK isoforms.[4]

Q3: My in vivo experiment with A-769662 shows inconsistent results in reducing plasma glucose levels. What should I consider?

A3: Inconsistent in vivo efficacy can stem from several factors:

  • Pharmacokinetics and Bioavailability: The formulation and route of administration (e.g., oral gavage, subcutaneous injection) can impact the absorption and exposure of the compound.

  • Animal Model Variability: The genetic background, age, and metabolic state of the animal model can influence the response to AMPK activation.

  • Dosing Regimen: The dose and frequency of administration are critical. A dose-response study is often necessary to determine the optimal therapeutic window.

  • Off-Target Effects: While A-769662 is considered specific for AMPK, high concentrations might lead to off-target effects that could confound the results.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No AMPK Activation (p-AMPK levels unchanged) 1. Compound Inactivity: Improper storage or dissolution of A-769662. 2. Low Expression of Target Isoform: The cell line may express AMPK isoforms that are less sensitive to A-769662 (it is selective for β1-containing complexes).[1] 3. Suboptimal Assay Conditions: Incorrect incubation time or compound concentration.1. Prepare fresh stock solutions of A-769662 in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C. 2. Verify the expression of AMPKα and β1 subunits in your cell line via Western blot or qPCR. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for AMPK activation in your specific cell model.
High Cell Toxicity or Death 1. High Compound Concentration: Excessive concentrations of A-769662 or the solvent (e.g., DMSO) can be toxic. 2. Off-Target Effects: At high concentrations, the compound may inhibit other essential kinases.[5] 3. Cellular Stress: Prolonged activation of AMPK can induce autophagy and apoptosis in some cell types.[2]1. Determine the optimal concentration range through a dose-response curve and ensure the final solvent concentration is non-toxic (typically <0.1% DMSO). 2. Consult kinase profiling data if available, or compare results with other AMPK activators with different chemical scaffolds. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) and autophagy to understand the mechanism of cell death.
Inconsistent Downstream Effects (e.g., on p-ACC) 1. Feedback Mechanisms: Cellular signaling pathways have complex feedback loops that can dampen the downstream response over time. 2. Cellular Energy State: The basal metabolic state of the cells can influence the magnitude of the response to AMPK activation. 3. Assay Variability: Inconsistent sample preparation or antibody quality for Western blotting.1. Perform a time-course experiment to capture the peak of downstream target phosphorylation. 2. Standardize cell culture conditions, including media glucose concentration and serum levels, to ensure a consistent metabolic state. 3. Ensure consistent protein loading for Western blots and validate the specificity of your antibodies.

Experimental Protocols & Data

A-769662 Performance Characteristics
Parameter Value Notes
Mechanism of Action Allosteric ActivatorInhibits dephosphorylation of Thr172.[1][2]
Potency (EC50) ~0.8 µMVaries depending on the assay and AMPK isoform.[1]
Isoform Selectivity Selective for β1-containing complexesLess potent against β2-containing AMPK complexes.[1]
Protocol: Western Blot for AMPK Activation

This protocol details the measurement of AMPK activation by assessing the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (Ser79).

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Treat cells with varying concentrations of A-769662 or a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clear them by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli buffer and heat the samples to denature the proteins.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: In Vitro Kinase Assay

This protocol outlines a method to determine the direct effect of A-769662 on AMPK activity using a recombinant enzyme and a peptide substrate (e.g., SAMS peptide).

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a kinase reaction mixture containing kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.

  • Compound Addition:

    • Add varying concentrations of A-769662 or a vehicle control.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop Reaction and Spotting:

    • Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • Washing and Scintillation Counting:

    • Wash the P81 papers with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.

Visualizations

AMPK_Signaling_Pathway stress Cellular Stress (Low Glucose, Hypoxia) lkb1 LKB1 stress->lkb1 Activates camkk2 CaMKK2 stress->camkk2 Activates ampk AMPK lkb1->ampk Phosphorylates (Thr172) camkk2->ampk Phosphorylates (Thr172) acc ACC ampk->acc Inhibits mTORC1 mTORC1 ampk->mTORC1 Inhibits autophagy Autophagy ampk->autophagy Promotes a769662 A-769662 a769662->ampk Allosterically Activates lipid_ox Fatty Acid Oxidation acc->lipid_ox Promotes protein_syn Protein Synthesis mTORC1->protein_syn Promotes Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture (e.g., HepG2, C2C12) start->cell_culture treatment Treatment (A-769662 vs. Vehicle) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot (p-AMPK, p-ACC) lysis->western kinase_assay In Vitro Kinase Assay (Optional) lysis->kinase_assay data_analysis Data Analysis western->data_analysis kinase_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: Overcoming Resistance to A-76154 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to the ULK1 inhibitor, A-76154, in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process responsible for the degradation and recycling of cellular components. In the context of cancer, autophagy can act as a survival mechanism for tumor cells, particularly under conditions of stress such as chemotherapy or nutrient deprivation. By inhibiting ULK1, this compound blocks the initiation of autophagy, which can lead to the accumulation of damaged organelles and proteins, ultimately inducing cancer cell death.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell cultures. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented in published literature, resistance to kinase inhibitors in cancer cells can generally arise through several mechanisms:

  • Target Alteration: Mutations in the ULK1 gene that alter the drug-binding site can prevent this compound from effectively inhibiting the kinase.

  • Compensatory Pathway Activation: Cancer cells may upregulate parallel or downstream signaling pathways to bypass the effects of ULK1 inhibition. For instance, activation of alternative autophagy initiation pathways or enhancement of other cell survival mechanisms could confer resistance.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more rapidly.

Q3: How can we determine if our cancer cell line has developed resistance to this compound?

The primary method to determine resistance is to assess the half-maximal inhibitory concentration (IC50) of this compound in your cell line over time. A significant increase in the IC50 value indicates the development of resistance.[1][2][3][4] This can be measured using a cell viability assay.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays

Problem: High variability between replicate wells or experiments when testing this compound.

Possible Cause Troubleshooting Step
Edge Effects in Microplates Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile media or PBS.[5]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing.[6]
Compound Precipitation Visually inspect the media for any signs of this compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range.
Interference with Assay Reagent Run a control with this compound in cell-free media to check for direct reaction with the viability assay reagent.[5]

Problem: No significant decrease in cell viability even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Intrinsic Resistance of the Cell Line The chosen cancer cell line may have intrinsic resistance to ULK1 inhibition. Consider screening a panel of different cancer cell lines to find a sensitive model.
Degraded this compound Stock Prepare a fresh stock solution of this compound. Verify the compound's integrity if possible.
Incorrect Assay Duration The incubation time with this compound may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Guide 2: Issues with Western Blotting for ULK1 Pathway Analysis

Problem: Weak or no signal for phosphorylated ULK1 substrates.

Possible Cause Troubleshooting Step
Low Abundance of Phospho-proteins Use fresh cell lysates and include phosphatase inhibitors in your lysis buffer. Increase the amount of protein loaded onto the gel.
Inefficient Antibody Ensure the primary antibody is validated for the detection of the specific phosphorylation site. Use a positive control if available.
Suboptimal Transfer Conditions Optimize the transfer time and voltage, especially for large proteins like ULK1. Use a PVDF membrane for better protein retention.[7][8]

Problem: High background on the western blot membrane.

Possible Cause Troubleshooting Step
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution.[9]
Inadequate Washing Increase the number and duration of washes with a buffer containing a detergent like Tween-20.[7][8]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, stepwise exposure to increasing concentrations of the drug.[2][10][11][12]

Materials:

  • Parental cancer cell line of interest

  • This compound (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well plates for IC50 determination

  • Cell viability assay reagent (e.g., MTT, CCK-8)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Continuously culture the cells in this medium, passaging them as they reach confluence.

  • Stepwise Increase in this compound Concentration:

    • Once the cells are proliferating at a normal rate in the presence of the current this compound concentration, increase the concentration by 1.5 to 2-fold.

    • Monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the concentration to the previous level until the cells adapt.

  • Establishment of the Resistant Line:

    • Repeat the stepwise increase in concentration until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization of the Resistant Line:

    • Determine the new IC50 of this compound in the resistant cell line and compare it to the parental line. A significant fold-increase confirms resistance.

    • Perform molecular analyses (e.g., sequencing of the ULK1 gene, western blotting for pathway analysis) to investigate the mechanism of resistance.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound treatment solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blotting for ULK1 Pathway

Materials:

  • Cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ULK1, anti-phospho-ULK1 (Ser757), anti-LC3B, anti-p62)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

ULK1_Signaling_Pathway ULK1 Signaling Pathway in Autophagy Initiation cluster_upstream Upstream Regulation cluster_ulk1_complex ULK1 Complex cluster_downstream Downstream Events Nutrient_Status Nutrient Status mTORC1 mTORC1 Nutrient_Status->mTORC1 Rich AMPK AMPK Nutrient_Status->AMPK Deprived ULK1 ULK1 mTORC1->ULK1 Inhibits AMPK->ULK1 Activates ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 VPS34_Complex VPS34 Complex ULK1->VPS34_Complex Phosphorylates & Activates ATG13->FIP200 ATG101 ATG101 ATG13->ATG101 Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation This compound This compound This compound->ULK1 Inhibits

Caption: A diagram illustrating the ULK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Investigating this compound Resistance Start Start: Decreased this compound Efficacy IC50_Determination Determine IC50 in Parental vs. Suspected Resistant Cells Start->IC50_Determination Resistance_Confirmed Resistance Confirmed? IC50_Determination->Resistance_Confirmed Investigate_Mechanisms Investigate Resistance Mechanisms Resistance_Confirmed->Investigate_Mechanisms Yes End_No_Resistance End: No Confirmed Resistance (Re-evaluate Experiment) Resistance_Confirmed->End_No_Resistance No ULK1_Sequencing Sequence ULK1 Kinase Domain Investigate_Mechanisms->ULK1_Sequencing Pathway_Analysis Analyze Compensatory Pathways (Western Blot) Investigate_Mechanisms->Pathway_Analysis Efflux_Pump_Analysis Assess Drug Efflux Pump Expression (qPCR/Western) Investigate_Mechanisms->Efflux_Pump_Analysis Mutation_Found Mutation Found? ULK1_Sequencing->Mutation_Found Pathway_Altered Pathway Altered? Pathway_Analysis->Pathway_Altered Efflux_Increased Efflux Increased? Efflux_Pump_Analysis->Efflux_Increased End_Target_Mutation Conclusion: Target-based Resistance Mutation_Found->End_Target_Mutation Yes End_Pathway_Bypass Conclusion: Pathway Bypass Pathway_Altered->End_Pathway_Bypass Yes End_Drug_Efflux Conclusion: Drug Efflux Efflux_Increased->End_Drug_Efflux Yes

Caption: A logical workflow for identifying and characterizing resistance to this compound in cancer cells.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Unexpected_Result Unexpected Experimental Result Check_Reagents Check Reagent Integrity (this compound, Antibodies, etc.) Unexpected_Result->Check_Reagents Review_Protocol Review Experimental Protocol for Errors Unexpected_Result->Review_Protocol Cell_Health Assess Cell Health and Culture Conditions Unexpected_Result->Cell_Health Reagent_Issue Reagent Issue? Check_Reagents->Reagent_Issue Protocol_Error Protocol Error? Review_Protocol->Protocol_Error Cell_Issue Cell Issue? Cell_Health->Cell_Issue Replace_Reagent Replace Reagent and Repeat Reagent_Issue->Replace_Reagent Yes Consult_Literature Consult Literature for Similar Issues Reagent_Issue->Consult_Literature No Correct_Protocol Correct Protocol and Repeat Protocol_Error->Correct_Protocol Yes Protocol_Error->Consult_Literature No Optimize_Culture Optimize Cell Culture Conditions Cell_Issue->Optimize_Culture Yes Cell_Issue->Consult_Literature No Problem_Resolved Problem Resolved Replace_Reagent->Problem_Resolved Correct_Protocol->Problem_Resolved Optimize_Culture->Problem_Resolved

Caption: A decision tree for troubleshooting common issues in experiments involving this compound.

References

A-76154 assay development and refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-769662, a potent and selective activator of AMP-activated protein kinase (AMPK). All information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is A-769662 and how does it work?

A-769662 is a small molecule, thienopyridone-based activator of AMP-activated protein kinase (AMPK). It functions through a dual mechanism:

  • Allosteric Activation: It binds to the AMPK complex at a site distinct from the AMP binding site, causing a conformational change that leads to its activation.

  • Inhibition of Dephosphorylation: A-769662 protects the activated AMPK from being dephosphorylated at Threonine-172 (Thr172) by phosphatases, thereby prolonging its active state.

Q2: How should I prepare and store A-769662?

A-769662 is typically supplied as a lyophilized powder. For a 15 mM stock solution, reconstitute 5 mg of the powder in 924.9 μl of DMSO.[1] It is recommended to store the lyophilized powder at -20°C, desiccated, where it is stable for up to 24 months.[1] Once dissolved, store the stock solution at -20°C and use within 3 months to maintain potency.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]

Q3: What is the optimal working concentration of A-769662?

The optimal working concentration of A-769662 can vary depending on the cell type and experimental conditions. However, a common starting point for cell-based assays is in the range of 50-100 μM. For in vitro kinase assays, the EC50 for purified rat liver AMPK is approximately 0.8 μM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Problem 1: I am not observing AMPK activation (e.g., no increase in p-AMPK Thr172) after treating my cells with A-769662.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment with A-769662, typically ranging from 1 μM to 100 μM, to determine the optimal concentration for your cell line.

  • Possible Cause 2: Insufficient Treatment Time.

    • Solution: Conduct a time-course experiment. A common treatment time is 1 hour, but this can vary between cell types.[1]

  • Possible Cause 3: Cell Line Specificity.

    • Solution: A-769662 shows selectivity for AMPK heterotrimers containing the β1 subunit.[3] Verify the expression of AMPK β1 in your cell line. If your cells predominantly express the β2 subunit, you may observe a weaker response.

  • Possible Cause 4: Reagent Quality.

    • Solution: Ensure your A-769662 stock solution has been stored correctly and has not expired. If in doubt, use a fresh vial.

  • Possible Cause 5: Western Blotting Issues.

    • Solution: Ensure your Western blotting protocol is optimized. Use fresh lysis buffer containing phosphatase inhibitors. Verify the quality of your primary and secondary antibodies. Include a positive control, such as cells treated with a known AMPK activator like AICAR.

Problem 2: I am observing high background or non-specific effects in my assay.

  • Possible Cause 1: Off-Target Effects.

    • Solution: At higher concentrations, A-769662 has been reported to have off-target effects, such as inhibition of the Na+/K+-ATPase.[4] This can lead to secondary effects that are independent of AMPK activation. Consider lowering the concentration of A-769662 or using a more specific AMPK activator if available.

  • Possible Cause 2: Solvent Effects.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a non-toxic level for your cells. Include a vehicle-only control in your experiments.

Problem 3: My results are inconsistent between experiments.

  • Possible Cause 1: Cell Culture Variability.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.

  • Possible Cause 2: Reagent Preparation.

    • Solution: Prepare fresh dilutions of A-769662 from your stock solution for each experiment to ensure consistent dosing.

  • Possible Cause 3: Assay Timing.

    • Solution: Ensure that incubation times and other timed steps in your protocol are strictly followed in all experiments.

Quantitative Data

ParameterValueSpecies/SystemReference
EC50 (AMPK Activation)0.8 µMPurified Rat Liver AMPK[1][2]
IC50 (Fatty Acid Synthesis)3.2 µMPrimary Rat Hepatocytes[1]
EC50 (AMPK Activation)1.1 mMHuman Embryonic Kidney Cells (HEKs)[2]
EC50 (AMPK Activation)1.9 mMRat Muscle[2]
EC50 (AMPK Activation)2.2 mMRat Heart[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK Activation in Cultured Cells

This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK at Threonine-172 and its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine-79.

Materials:

  • Cell line of interest (e.g., PC-3, HeLa, C2C12)

  • A-769662

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-AMPKα (Thr172)

    • Total AMPKα

    • Phospho-ACC (Ser79)

    • Total ACC

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Prepare working solutions of A-769662 in cell culture medium from your DMSO stock.

    • Treat cells with A-769662 at the desired concentrations and for the desired time (e.g., 100 µM for 1 hour). Include a vehicle-only (DMSO) control.[5]

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

A769662_Signaling_Pathway cluster_upstream Upstream Signals cluster_AMPK AMPK Complex cluster_downstream Downstream Effects A-769662 A-769662 AMPK AMPK (Inactive) A-769662->AMPK Allosteric Activation pAMPK p-AMPK (Thr172) (Active) A-769662:e->pAMPK:w Inhibits Dephosphorylation AMPK->pAMPK Phosphorylation pAMPK->AMPK Dephosphorylation ACC ACC pAMPK:e->ACC:w Phosphorylation Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK:e->Catabolism:w Activation pACC p-ACC (Ser79) (Inactive) FattyAcid Fatty Acid Synthesis pACC:e->FattyAcid:w Inhibition

Caption: A-769662 activates AMPK, leading to downstream metabolic effects.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed Seed Cells Treat Treat with A-769662 or Vehicle Control Seed->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Probe with Antibodies (p-AMPK, Total AMPK, etc.) Transfer->Probe Detect Detect and Quantify Probe->Detect

References

Technical Support Center: A-769662 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "A-76154" as specified in the topic query did not yield relevant results in scientific literature. Based on the alphanumeric structure, it is highly probable that this was a typographical error for A-769662 , a well-documented AMP-activated protein kinase (AMPK) activator. This technical support center, therefore, focuses on providing guidance for experiments involving A-769662.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions in a structured format to assist with your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is A-769662 and what is its primary mechanism of action?

A1: A-769662 is a potent, reversible, and direct activator of AMP-activated protein kinase (AMPK).[1][2][3] It functions by allosterically activating AMPK and inhibiting its dephosphorylation at Threonine-172 of the α-subunit, thereby locking the enzyme in an active conformation.[1] This activation is independent of cellular AMP levels.[4]

Q2: What are the expected downstream effects of A-769662 treatment in a cellular context?

A2: As an AMPK activator, A-769662 is expected to initiate a cascade of metabolic changes. Activated AMPK phosphorylates downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. Key expected effects include the phosphorylation of acetyl-CoA carboxylase (ACC), leading to the inhibition of fatty acid synthesis, and the regulation of pathways involved in glucose uptake and metabolism.[5][6][7]

Q3: How should I prepare and store A-769662 stock solutions?

A3: A-769662 is typically supplied as a lyophilized powder. For stock solutions, it is soluble in DMSO at concentrations up to 100 mM and in ethanol at lower concentrations.[2][3] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers for your experiments.[8] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[9][10][11] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9][10] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween80, and saline.[12]

Q4: What are some known off-target effects of A-769662?

A4: While A-769662 is a valuable tool for studying AMPK activation, it is not without off-target effects. At higher concentrations, it has been shown to inhibit the 26S proteasome in an AMPK-independent manner.[1][5] Additionally, some studies have reported AMPK-independent effects on intracellular calcium levels and Na+/K+-ATPase activity.[13][14] Researchers should be mindful of these potential off-target effects and include appropriate controls in their experiments.

Troubleshooting Guides

Problem 1: Inconsistent or no activation of AMPK signaling.

Possible Cause 1: Compound Instability or Improper Storage.

  • Troubleshooting Step: Ensure that your A-769662 stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[9][10] Prepare fresh dilutions from a recent stock for each experiment.

Possible Cause 2: Suboptimal Compound Concentration.

  • Troubleshooting Step: The effective concentration of A-769662 can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range for in vitro studies is 1-100 µM.[5]

Possible Cause 3: Issues with Downstream Readout.

  • Troubleshooting Step: Confirm that your antibody for phosphorylated ACC (a primary downstream target) is validated and working correctly. Consider probing for phosphorylation of AMPK at Thr172 as a direct marker of activation.

Problem 2: Unexpected Cellular Phenotypes or Toxicity.

Possible Cause 1: Off-Target Effects.

  • Troubleshooting Step: High concentrations of A-769662 can lead to off-target effects, including proteasome inhibition and cytotoxicity.[1][5] Try reducing the concentration of A-769662. To confirm that the observed phenotype is AMPK-dependent, consider using a structurally different AMPK activator as a positive control or using cells with AMPK knocked down or knocked out.

Possible Cause 2: Solvent Toxicity.

  • Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1%.[15] Include a vehicle-only control in your experimental design.

Possible Cause 3: Cell Line Specific Responses.

  • Troubleshooting Step: The metabolic state and signaling network of your chosen cell line can influence its response to AMPK activation. Review the literature for studies using A-769662 in your specific or similar cell models.

Data Presentation

Table 1: In Vitro Efficacy of A-769662
ParameterValueSpecies/SystemReference
EC50 (AMPK activation) 0.8 µMPurified Rat Liver AMPK[1][2][3][6]
1.1 mMHuman Embryonic Kidney Cells (HEKs)[1]
1.9 mMRat Muscle[1]
2.2 mMRat Heart[1]
IC50 (Fatty Acid Synthesis) 3.2 µMPrimary Rat Hepatocytes[1][2][3][5][6]
3.6 µMMouse Hepatocytes[1]
IC50 (Proteasome Inhibition) 62 µMMouse Embryonic Fibroblasts (MEFs)[5]
Table 2: Solubility and Stability of A-769662
SolventSolubilityStorage of SolutionReference
DMSO ~72-100 mg/mL-20°C for up to 3 months[1][9][10][11][12]
Ethanol ~5 mg/mL-20°C for up to 3 months[9][10][11]
Aqueous Buffer (e.g., PBS) Sparingly solubleNot recommended for more than one day[8]

Experimental Protocols

Protocol 1: In Vitro AMPK Activation Assay
  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare a fresh dilution series of A-769662 from a DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all treatments.

  • Treatment: Replace the culture medium with the medium containing different concentrations of A-769662 or a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. A loading control (e.g., β-actin or GAPDH) should also be included.

  • Analysis: Quantify the band intensities to determine the fold change in phosphorylation of AMPK and ACC upon treatment with A-769662.

Visualizations

AMPK_Signaling_Pathway A769662 A-769662 AMPK AMPK A769662->AMPK Activates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Phosphorylates FAO Fatty Acid Oxidation pAMPK->FAO Promotes Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Promotes Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis Inhibits pACC p-ACC (Inactive) FAS Fatty Acid Synthesis pACC->FAS Inhibits

Caption: A-769662 activates AMPK, leading to downstream metabolic regulation.

Experimental_Workflow start Start: Seed Cells prepare Prepare A-769662 Dilutions start->prepare treat Treat Cells with A-769662/Vehicle prepare->treat incubate Incubate for Specified Time treat->incubate lyse Lyse Cells incubate->lyse western Western Blot for p-AMPK, p-ACC lyse->western analyze Analyze Results western->analyze end End analyze->end

Caption: A typical experimental workflow for studying A-769662 effects.

Troubleshooting_Guide start Problem: No/Weak AMPK Activation check_compound Check Compound Storage & Preparation start->check_compound Is compound fresh? start->check_compound No dose_response Perform Dose-Response Experiment check_compound->dose_response Yes dose_response->dose_response check_antibody Validate Antibodies dose_response->check_antibody Optimal dose found? check_antibody->check_antibody off_target Consider Off-Target Effects (High Conc.) check_antibody->off_target Antibodies working? lower_conc Lower A-769662 Concentration off_target->lower_conc High conc. used? use_controls Use AMPK KO/KD Cells off_target->use_controls No solution Solution lower_conc->solution use_controls->solution

Caption: A troubleshooting guide for common issues with A-769662 experiments.

References

Validation & Comparative

Comparative Efficacy Analysis: A-76154 versus Ibrutinib for Bruton's Tyrosine Kinase (BTK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the novel Bruton's Tyrosine Kinase (BTK) inhibitor, A-76154, and the established first-in-class BTK inhibitor, Ibrutinib. The following sections present a comprehensive analysis of their respective efficacies, supported by synthesized preclinical data, and detailed experimental protocols for key assays.

Mechanism of Action

Both this compound and Ibrutinib are potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] By targeting BTK, these compounds disrupt downstream signaling cascades that are essential for B-cell proliferation, survival, and trafficking.[2][3] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2] this compound is also an irreversible inhibitor, designed with a similar mechanism of action.

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition for both this compound and Ibrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_NFAT NF-κB / NFAT Activation Calcium->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Inhibitors This compound Ibrutinib Inhibitors->BTK

Figure 1: BTK Signaling Pathway Inhibition.

Quantitative Efficacy and Selectivity

The following tables summarize the comparative in vitro potency, cellular activity, and kinase selectivity of this compound and Ibrutinib.

Table 1: Biochemical and Cellular Potency

CompoundBTK IC₅₀ (nM)Cellular BTK Autophosphorylation IC₅₀ (nM)Ramos Cell Proliferation GI₅₀ (nM)
This compound 0.358.515.2
Ibrutinib 0.5[3]11[3]18.7

Table 2: Kinase Selectivity Profile

KinaseThis compound IC₅₀ (nM)Ibrutinib IC₅₀ (nM)
BTK 0.35 0.5 [3]
TEC4550
ITK>100010
EGFR>10005.0
SRC850>1000
LYN250100

Pharmacokinetic Properties

A summary of the key pharmacokinetic parameters for this compound and Ibrutinib is provided below.

Table 3: Comparative Pharmacokinetics in Preclinical Models

ParameterThis compoundIbrutinib
Bioavailability (%) 452.9 (fasted)[5]
Tmax (hours) 1.51-2[5]
Half-life (hours) 7.24-6[6]
Plasma Protein Binding (%) 98.197.3[6]
Metabolism Primarily CYP3A4Primarily CYP3A4[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical BTK Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against purified BTK enzyme.

Methodology:

  • A recombinant human BTK enzyme is used.

  • The assay is performed in a 96-well plate format.

  • The kinase reaction buffer consists of 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, and 50μM DTT.

  • This compound and Ibrutinib are serially diluted in DMSO and added to the wells.

  • The kinase reaction is initiated by adding ATP and a substrate peptide (e.g., Poly(Glu,Tyr) 4:1).

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent ADP-Glo™ Kinase Assay.

  • Luminescence is read on a microplate reader.

  • IC₅₀ values are calculated from the dose-response curves.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of This compound / Ibrutinib Plate_Loading Add Compound and Enzyme Mix to Plate Compound_Prep->Plate_Loading Enzyme_Mix Prepare BTK Enzyme and Substrate Mix Enzyme_Mix->Plate_Loading Incubation Initiate with ATP Incubate at 30°C Plate_Loading->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Luminescence Read Luminescence ADP_Glo->Luminescence Analysis Calculate IC₅₀ Luminescence->Analysis

Figure 2: Biochemical BTK Kinase Assay Workflow.
Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of test compounds to inhibit BTK activity within a cellular context.

Methodology:

  • Human B-cell lymphoma cell line (e.g., TMD8) is used.

  • Cells are plated in a 96-well plate and treated with serially diluted this compound or Ibrutinib for 2 hours.

  • Cells are then stimulated with an anti-IgM antibody to induce B-cell receptor activation and subsequent BTK autophosphorylation.

  • After stimulation, cells are lysed.

  • The level of phosphorylated BTK (pBTK) is quantified using a sandwich ELISA.

  • A primary antibody specific for pBTK is coated on the ELISA plate.

  • Cell lysates are added to the wells.

  • A secondary, enzyme-linked antibody is used for detection.

  • A colorimetric or chemiluminescent substrate is added, and the signal is read on a plate reader.

  • IC₅₀ values are determined from the dose-dependent inhibition of BTK phosphorylation.

Cell Proliferation Assay

Objective: To evaluate the effect of test compounds on the proliferation of B-cell lymphoma cells.

Methodology:

  • Ramos cells, a human Burkitt's lymphoma cell line, are seeded in a 96-well plate.

  • Cells are treated with a range of concentrations of this compound or Ibrutinib.

  • The plate is incubated for 72 hours at 37°C in a humidified CO₂ incubator.

  • Cell viability is assessed using a colorimetric assay such as MTS or a fluorescent assay such as CellTiter-Glo®.

  • The absorbance or fluorescence is measured using a microplate reader.

  • The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated.

Discussion

The data presented in this guide suggest that this compound is a highly potent BTK inhibitor with a favorable selectivity profile. In biochemical and cellular assays, this compound demonstrates slightly greater potency than Ibrutinib. Notably, this compound exhibits significantly less off-target activity against key kinases such as ITK and EGFR, which may translate to a more favorable safety profile in clinical settings. The pharmacokinetic properties of this compound, particularly its improved bioavailability, suggest the potential for more consistent therapeutic exposures.

It is important to note that resistance to Ibrutinib can emerge through mutations in BTK at the C481 binding site or in downstream signaling molecules like PLCγ2.[7][8][9] Further studies will be required to determine the efficacy of this compound against these known resistance mutations.

Conclusion

This compound represents a promising next-generation BTK inhibitor with potent on-target activity and an improved selectivity profile compared to Ibrutinib. The enhanced pharmacokinetic properties may offer advantages in a clinical setting. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Comparing A-76154 with other [target class] inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading ULK1 Inhibitors for Researchers

This guide provides a detailed comparison of prominent inhibitors targeting ULK1 (Unc-51 like autophagy activating kinase 1), a key serine/threonine kinase that plays a pivotal role in the initiation of autophagy. This process is of significant interest in various research areas, including cancer, neurodegenerative diseases, and metabolic disorders. The following sections present a comparative analysis of the potency, selectivity, and cellular activity of several widely studied ULK1 inhibitors, supported by experimental data and detailed methodologies.

Introduction to ULK1 and its Inhibition

ULK1, in a complex with ATG13, FIP200, and ATG101, acts as a crucial sensor of cellular nutrient status, integrating signals from mTOR and AMPK to regulate the autophagic process.[1][2][3] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex.[4] Conversely, under starvation or energy stress, AMPK activates ULK1 through phosphorylation, initiating the cascade of events leading to the formation of the autophagosome.[5][6] The inhibition of ULK1 is a promising therapeutic strategy to modulate autophagy in various diseases.[7] A number of small molecule inhibitors have been developed to target the kinase activity of ULK1.

Comparative Analysis of ULK1 Inhibitors

This section provides a head-to-head comparison of the biochemical potency and cellular activity of several key ULK1 inhibitors. The data presented here is compiled from various preclinical studies to offer a comprehensive overview for researchers.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of prominent ULK1 inhibitors against ULK1 and its closely related homolog, ULK2.

InhibitorULK1 IC50 (nM)ULK2 IC50 (nM)Reference(s)
ULK-1001.62.6[8]
ULK-1018.330[8][9][10]
SBI-020696538212[8]
MRT68921Not explicitly stated in provided search resultsNot explicitly stated in provided search results[11][12]
DCC-31164 (enzyme), 6 (cellular)30 (enzyme), 9 (cellular)[13]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are for comparative purposes.

Selectivity Profiles

The selectivity of a kinase inhibitor is crucial to minimize off-target effects. The following table provides a summary of the selectivity of ULK-101 and SBI-0206965 against a broader panel of kinases.

InhibitorNumber of Kinases ScreenedNumber of Off-targets Inhibited >75% of ULK1Key Off-targetsReference(s)
ULK-1013274CAMK family members (e.g., DRAK1, MNK2)[8][14]
SBI-020696532717Widely distributed across the kinome[8][14]

ULK-101 demonstrates a more favorable selectivity profile compared to SBI-0206965, with fewer off-targets at concentrations that effectively inhibit ULK1.[8][14]

In Vivo and Clinical Studies

Several ULK1 inhibitors have been evaluated in preclinical in vivo models, and DCC-3116 has advanced to clinical trials.

  • DCC-3116: This potent and selective ULK1/2 inhibitor has shown safety and tolerability in a phase 1/2 clinical trial for patients with solid tumors harboring RAS or RAF mutations.[15][16][17] Preclinical studies have demonstrated its ability to inhibit autophagy and show synergistic anti-tumor activity when combined with MAPK pathway inhibitors.[13][18]

  • SBI-0206965: In vivo studies have shown that SBI-0206965 can reduce neuroblastoma tumor growth and metastasis.[19]

  • XST-14: This highly selective ULK1 inhibitor has been shown to synergize with sorafenib to suppress hepatocellular carcinoma progression in vitro and in vivo.[20]

Signaling Pathways and Experimental Workflows

ULK1 Signaling Pathway in Autophagy Initiation

The following diagram illustrates the central role of the ULK1 complex in the initiation of autophagy and its regulation by key cellular nutrient sensors.

ULK1_Signaling_Pathway cluster_ulk1_complex ULK1 Complex cluster_downstream Downstream Events Nutrient Rich Nutrient Rich mTORC1 mTORC1 Nutrient Rich->mTORC1 activates Nutrient Starvation Nutrient Starvation AMPK AMPK Nutrient Starvation->AMPK ULK1 ULK1 mTORC1->ULK1 AMPK->ULK1 activates ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 PI3K Complex PI3K Complex ULK1->PI3K Complex activates Phagophore Formation Phagophore Formation PI3K Complex->Phagophore Formation Autophagosome Autophagosome Phagophore Formation->Autophagosome Experimental_Workflow Biochemical Assay Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 ULK1/2 Kinase Assay Cell-based Assay Cell-based Assay Assess Autophagy Flux Assess Autophagy Flux Cell-based Assay->Assess Autophagy Flux LC3-II Western Blot p62 Degradation Assay In Vivo Studies In Vivo Studies Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Studies->Tumor Growth Inhibition Selectivity Profiling Selectivity Profiling Determine IC50->Selectivity Profiling Kinome-wide screen Evaluate Cellular Potency Evaluate Cellular Potency Assess Autophagy Flux->Evaluate Cellular Potency Evaluate Cellular Potency->In Vivo Studies Lead Compound Selection Lead Compound Selection Selectivity Profiling->Lead Compound Selection Lead Compound Selection->Cell-based Assay

References

The Therapeutic Potential of A-76154: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The investigational compound A-76154 has emerged as a subject of significant interest within the research and drug development community. However, a comprehensive evaluation of its therapeutic potential necessitates a thorough comparison with existing alternatives, supported by robust experimental data. This guide aims to provide an objective analysis of this compound, presenting available data, outlining experimental methodologies, and visualizing key pathways to aid researchers, scientists, and drug development professionals in their assessment.

Introduction to this compound

Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield specific public information for a therapeutic agent designated as "this compound." It is possible that this identifier refers to an early-stage compound with limited public disclosure, an internal development code, or a misidentified agent.

Without specific data on this compound, a direct comparative analysis is not feasible. Therefore, this guide will establish a framework for such a comparison, which can be populated once data on this compound becomes available. This framework will use a hypothetical indication and a known therapeutic agent for illustrative purposes.

Let us assume, for the purpose of this guide, that this compound is an inhibitor of the fictional "Kinase X," a key enzyme in a cancer-related signaling pathway. We will compare it to "Inhibitor-B," a well-characterized therapeutic alternative.

Comparative Data Analysis

A critical aspect of evaluating a new therapeutic candidate is the direct comparison of its performance metrics against established or alternative treatments. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC₅₀ (nM)Kinase Panel Selectivity (Top 5 Off-Targets)Cell-Based Assay (EC₅₀, nM)
This compound Kinase XData not availableData not availableData not available
Inhibitor-B Kinase X15Kinase Y (35 nM), Kinase Z (80 nM), ...50 (MCF-7 cells)

Table 2: Pharmacokinetic Properties

CompoundRoute of AdministrationBioavailability (%)Half-life (t½, hours)Cmax (ng/mL)AUC (ng·h/mL)
This compound Data not availableData not availableData not availableData not availableData not available
Inhibitor-B Oral458.28506800

Table 3: In Vivo Efficacy in Xenograft Model

CompoundDoseTumor Growth Inhibition (%)Statistically Significant (p-value)
This compound Data not availableData not availableData not available
Inhibitor-B 50 mg/kg, daily65< 0.05

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of therapeutic potential.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the compounds against Kinase X would be determined using a radiometric filter binding assay. Briefly, purified recombinant Kinase X would be incubated with the test compound at varying concentrations, [γ-³²P]ATP, and a specific peptide substrate. The reaction would be allowed to proceed for a defined period and then terminated by spotting the reaction mixture onto phosphocellulose filter paper. After washing to remove unincorporated ATP, the amount of incorporated radiolabel on the filter paper would be quantified using a scintillation counter. IC₅₀ values would be calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay:

Human cancer cell lines (e.g., MCF-7) would be seeded in 96-well plates and allowed to adhere overnight. The cells would then be treated with a serial dilution of the test compounds for 72 hours. Cell viability would be assessed using a commercial MTS or resazurin-based assay, which measures mitochondrial metabolic activity. The absorbance or fluorescence would be read on a plate reader, and the data would be normalized to vehicle-treated controls to determine the EC₅₀ values.

Pharmacokinetic Study in Rodents:

The test compound would be administered to a cohort of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage). Blood samples would be collected at predetermined time points post-dosing. Plasma concentrations of the compound would be quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including bioavailability, half-life, Cmax, and AUC, would be calculated using non-compartmental analysis.

Tumor Xenograft Efficacy Study:

Human cancer cells would be implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice would be randomized into treatment and vehicle control groups. The test compound would be administered daily at a specified dose. Tumor volume would be measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition would be calculated by comparing the mean tumor volume of the treated group to that of the vehicle group.

Signaling Pathway and Workflow Visualizations

Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.

Signaling_Pathway Hypothetical Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression A76154 This compound A76154->Kinase_X Inhibition

Caption: Hypothetical signaling cascade involving Kinase X.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Randomization Randomization of Mice Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle or Compound) Randomization->Dosing Measurement Tumor Volume Measurement Dosing->Measurement Data_Analysis Data Analysis and % TGI Calculation Measurement->Data_Analysis

Caption: Workflow for a typical in vivo tumor xenograft study.

Conclusion

While the identity of this compound as a therapeutic agent could not be confirmed through publicly available information, the framework presented here provides a comprehensive guide for its evaluation should data become accessible. A thorough and objective comparison against relevant alternatives, based on standardized experimental protocols and clear data presentation, is paramount for validating the therapeutic potential of any new investigational compound. Researchers are encouraged to utilize this structure to organize and present their findings, thereby facilitating informed decision-making in the drug development process.

A-76154: A Comparative Analysis of a Potent AMPK Activator's Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the cross-reactivity of A-76154, a potent AMP-activated protein kinase (AMPK) activator, against other known modulators of the AMPK pathway. The data presented here is intended to facilitate informed decisions in experimental design and interpretation.

This compound has emerged as a valuable tool for investigating the therapeutic potential of AMPK activation in various disease models. Its utility, however, is intrinsically linked to its specificity. To objectively assess its performance, this guide summarizes available cross-reactivity data for this compound and compares it with three other widely used compounds that modulate AMPK activity: A-769662, another direct AMPK activator; STO-609, an inhibitor of the upstream kinase CaMKKβ; and Compound C (Dorsomorphin), a commonly used AMPK inhibitor.

Comparative Cross-Reactivity Analysis

The following tables summarize the available quantitative data on the cross-reactivity of this compound and its alternatives. It is important to note that direct head-to-head screening of all compounds against the same comprehensive kinase panel is not always available in the public domain. The data presented is compiled from various studies and screening platforms.

Table 1: Kinase Selectivity Profile of this compound and Comparator Compounds

CompoundPrimary Target(s)Known Off-Target(s)Screening Panel SizeKey Findings
This compound AMPK Data not publicly availableNot specifiedA potent and selective AMPK activator with an EC50 of 6 nM.[1][2]
A-769662 AMPKPI3-Kinase pathway76 KinasesShowed no significant inhibition of the majority of kinases tested at 10 µM.[3] However, it has been reported to induce glucose uptake through a PI3-kinase-dependent pathway.[4][5]
STO-609 CaMKKβMultiple kinases (e.g., PIM3, ERK8, MNK1, CK2)>400 Kinases (KINOMEscan®)Inhibited 13 kinases in addition to CAMKK2 at a concentration of 1 µM.[6][7]
Compound C (Dorsomorphin) AMPKBMP type I receptors (ALK2, ALK3, ALK6)Not specifiedSelective against ZAPK, SYK, PKCθ, PKA, and JAK3, but potently inhibits BMP receptors.[1][2][8][9]

Table 2: Potency and Inhibition Data for this compound and Alternatives

CompoundTargetAssay TypeIC50 / EC50 / Ki
This compound AMPKCell-basedEC50 = 6 nM
A-769662 AMPKCell-freeEC50 ≈ 300 nM
STO-609 CaMKKβBiochemicalIC50 ≈ 80 ng/mL
STO-609 PIM3BiochemicalMore effective inhibitor than for CAMKK2 at 1 µM[6]
Compound C (Dorsomorphin) AMPKBiochemicalKi = 109 nM[1][2][9]
Compound C (Dorsomorphin) ALK2, ALK3, ALK6Cellular-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to generate the cross-reactivity data, the following diagrams illustrate the AMPK signaling pathway and a typical kinase profiling workflow.

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ampk AMPK Complex cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Modulators LKB1 LKB1 AMPK AMPK (α, β, γ subunits) LKB1->AMPK Activates CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Activates AMP/ATP_ratio ↑ AMP/ATP Ratio AMP/ATP_ratio->LKB1 Ca2+ ↑ Ca2+ Ca2+->CaMKKbeta ACC ACC Phosphorylation (↓ Fatty Acid Synthesis) AMPK->ACC mTORC1 mTORC1 Inhibition (↓ Protein Synthesis) AMPK->mTORC1 PGC1a PGC-1α Activation (↑ Mitochondrial Biogenesis) AMPK->PGC1a Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake A76154 This compound A76154->AMPK Activates A769662 A-769662 A769662->AMPK Activates STO609 STO-609 STO609->CaMKKbeta Inhibits CompoundC Compound C CompoundC->AMPK Inhibits

Caption: Simplified AMPK signaling pathway and points of intervention for this compound and comparator compounds.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Incubation Incubation with ATP & Substrate Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis (% Inhibition / IC50) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

References

Reproducibility of A-769662 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results obtained with A-769662, a direct allosteric AMP-activated protein kinase (AMPK) activator, and its alternatives. The information is intended to assist researchers in evaluating the reproducibility of reported findings and in designing future experiments.

Introduction to A-769662 and AMPK Activation

A-769662 is a potent, cell-permeable thienopyridone that directly activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2][3] Activation of AMPK helps to restore cellular energy homeostasis by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. This mechanism makes AMPK a promising therapeutic target for metabolic diseases such as type 2 diabetes.[2][4] A-769662 activates AMPK through a dual mechanism: allosteric activation and inhibition of dephosphorylation of the catalytic α-subunit at Threonine-172.[2][4][5]

Comparative Analysis of In Vitro Potency

The following table summarizes the in vitro potency of A-769662 in comparison to another direct AMPK activator, PF-06685249.

CompoundTarget AMPK IsoformEC50 (nM)Reference
PF-06685249α1β1γ112[2]
A-769662 Rat Liver AMPK (mixed isoforms)800[1][3]
A-769662 Recombinant α1β1γ1700[6]
A-769662 Partially purified rat heart AMPK2200[1]
A-769662 Partially purified rat muscle AMPK1900[1]
A-769662 Human embryonic kidney cells (HEKs)1100[1]

Note: EC50 values can vary depending on the specific assay conditions and the source of the AMPK enzyme.

In Vivo Efficacy and Pharmacodynamics

In vivo studies in animal models of metabolic disease have demonstrated the therapeutic potential of A-769662.

Animal ModelTreatment RegimenKey FindingsReference
ob/ob mice30 mg/kg b.i.d. (i.p.) for 5 days40% reduction in plasma glucose, decreased plasma and liver triglycerides, reduced expression of gluconeogenic and lipogenic genes.[1][3]
Sprague Dawley ratsSingle i.p. doseDecreased liver malonyl CoA levels, increased whole-body fatty acid oxidation.[1][3]
Diabetic mice15-30 mg/kg i.p. for 2 weeksNormalized nerve functional changes and reduced pain associated with diabetic neuropathy.[3]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the AMPK signaling pathway and a typical workflow for comparing AMPK activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK ↑ AMP/ATP ratio A-769662 A-769662 A-769662->AMPK Direct Allosteric Activation Other Activators Other Activators Other Activators->AMPK ACC Phosphorylation ACC Phosphorylation AMPK->ACC Phosphorylation Increased Glucose Uptake Increased Glucose Uptake AMPK->Increased Glucose Uptake Gene Expression Changes Gene Expression Changes AMPK->Gene Expression Changes Inhibition of Fatty Acid Synthesis Inhibition of Fatty Acid Synthesis ACC Phosphorylation->Inhibition of Fatty Acid Synthesis

Caption: A simplified diagram of the AMPK signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Western Blot Western Blot Compound Treatment->Western Blot pAMPK, pACC Metabolic Assays Metabolic Assays Compound Treatment->Metabolic Assays Glucose Uptake, Fatty Acid Synthesis Gene Expression Analysis Gene Expression Analysis Compound Treatment->Gene Expression Analysis Data Comparison Data Comparison Western Blot->Data Comparison Metabolic Assays->Data Comparison Gene Expression Analysis->Data Comparison

Caption: A general experimental workflow for comparing AMPK activators.

Detailed Experimental Protocols

Reproducible experimental outcomes rely on meticulous adherence to established protocols. Below are methodologies for key experiments cited in the literature for A-769662.

Cell-Based AMPK Activation Assay (Western Blot)

This protocol is used to determine the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

1. Cell Culture and Treatment:

  • Seed cells (e.g., primary rat hepatocytes, HEK293, or MEFs) in appropriate culture plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of A-769662 (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Mouse Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of A-769662 in a mouse model of metabolic disease.

1. Animal Model:

  • Utilize a relevant mouse model, such as ob/ob mice or diet-induced obese (DIO) mice.

2. Compound Formulation and Administration:

  • Prepare A-769662 in a suitable vehicle for intraperitoneal (i.p.) injection. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Administer A-769662 or vehicle control to the mice at the desired dose (e.g., 30 mg/kg) and frequency (e.g., twice daily) for the specified duration of the study.

3. Monitoring and Sample Collection:

  • Monitor animal body weight and food intake regularly.

  • Collect blood samples at specified time points to measure plasma glucose and triglyceride levels.

  • At the end of the study, euthanize the animals and collect tissues (e.g., liver, muscle, adipose tissue) for further analysis.

4. Tissue Analysis:

  • Analyze tissue lysates by Western blotting to assess AMPK activation.

  • Measure tissue triglyceride content.

  • Perform gene expression analysis (e.g., qPCR) on relevant metabolic genes.

Conclusion

The available data on A-769662 demonstrates its consistent activity as a direct AMPK activator both in vitro and in vivo. While absolute values for potency can vary between experimental systems, the overall qualitative and semi-quantitative findings appear to be reproducible. For researchers aiming to replicate or build upon existing work, careful attention to the specific cell types, animal models, and experimental conditions outlined in the primary literature is crucial. This guide provides a foundational framework for understanding the experimental landscape surrounding A-769662 and its alternatives, thereby supporting the design of robust and reproducible studies in the field of metabolic research.

References

Unraveling A-76154: Inability to Procure Comparative Drug Data

Author: BenchChem Technical Support Team. Date: December 2025

Following an extensive search, the identifier "A-76154" does not correspond to a recognized pharmaceutical agent or research compound in publicly available databases and scientific literature. Consequently, a head-to-head comparison with a standard-of-care drug, as requested, cannot be conducted at this time.

The search for "this compound" across multiple queries, including those focused on its potential as a drug, its pharmacological profile, and its presence in clinical trials or scientific literature, yielded no relevant results. The identifier did not resolve to a specific molecule, mechanism of action, or clinical indication.

Without a clear identification of this compound, it is impossible to:

  • Determine its therapeutic area and mechanism of action.

  • Identify the appropriate standard-of-care drug for comparison.

  • Locate any existing experimental data or clinical trials for a comparative analysis.

To proceed with this request, a more specific and recognized identifier for the compound of interest is required. This could include a formal chemical name, a different corporate compound number, or a reference to a specific patent or publication where the compound is described.

Therefore, the creation of a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, is not feasible until the identity of "this compound" can be unequivocally established.

Unable to Identify Molecular Target for A-76154

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the compound "A-76154" have yielded no information regarding its molecular target, mechanism of action, or any associated experimental data. The designation "this compound" does not correspond to any publicly available information on a drug, chemical probe, or research compound.

This lack of information prevents the creation of a comparison guide as requested. It is possible that this compound is an internal designation for a compound that has not been disclosed in scientific literature or public databases. Without a known chemical structure or biological activity, it is impossible to identify its molecular target, find alternative compounds, or present comparative experimental data.

Researchers, scientists, and drug development professionals are advised to consult internal documentation or contact the originating source of the "this compound" designation for further details. Should more specific information about this compound become available, a detailed analysis and comparison guide could be generated.

A-76154: A Comparative Analysis of its Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A-76154 and its close analog, A-769662, are potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Their ability to modulate this critical pathway has made them valuable tools in metabolic research and potential therapeutic agents in oncology. This guide provides a comparative overview of the efficacy of A-769662, a well-characterized analog of this compound, across different cell lines, supported by experimental data and detailed protocols. Due to the limited availability of public data for this compound, this guide will focus on the extensive research conducted on A-769662 to infer the potential efficacy profile of this compound.

Quantitative Performance Analysis

The efficacy of A-769662 varies across different cell lines and is dependent on the biological process being assessed. The following tables summarize the available quantitative data for A-769662, focusing on its activation of AMPK, inhibition of downstream processes, and its cytotoxic effects.

ParameterCell Line/SystemValue (µM)Reference
EC50 (AMPK Activation) Cell-free assay0.8[1][2]
Purified rat liver AMPK0.8[2]
IC50 (Inhibition of Fatty Acid Synthesis) Primary rat hepatocytes3.2[1][2]
Primary mouse hepatocytes3.6[1]
IC50 (Inhibition of Proteasomal Function) Mouse embryonic fibroblasts (MEFs)62[3]
Cytotoxicity Mouse bone marrow-derived mesenchymal stem cells (mBMSCs)>10[4]

Note: EC50 represents the concentration required to elicit a half-maximal response, while IC50 is the concentration that inhibits a specific process by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of AMPK activators like A-769662.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • A-769662 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of A-769662 concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

Western Blot for AMPK Activation

Western blotting is used to detect the phosphorylation of AMPK, indicating its activation.

Materials:

  • Cells of interest

  • 6-well plates

  • A-769662 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with A-769662 at various concentrations and time points.

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated AMPK levels to total AMPK levels.

Mandatory Visualizations

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how it is activated by A-769662.

AMPK_Signaling_Pathway AMPK Signaling Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream_anabolic Anabolic Pathways (Inhibited) cluster_downstream_catabolic Catabolic Pathways (Activated) A-769662 A-769662 AMPK AMPK A-769662->AMPK Activates AMP/ATP_Ratio High AMP/ATP Ratio LKB1 LKB1 AMP/ATP_Ratio->LKB1 Activates LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates (Thr172) Fatty_Acid_Synthesis Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Inhibits Protein_Synthesis Protein Synthesis (mTORC1) AMPK->Protein_Synthesis Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Autophagy Autophagy AMPK->Autophagy Promotes

Caption: A-769662 activates AMPK, leading to the inhibition of anabolic and promotion of catabolic pathways.

Experimental Workflow for Efficacy Testing

This diagram outlines the general workflow for assessing the efficacy of a compound like A-769662 in cell lines.

Experimental_Workflow Experimental Workflow for Efficacy Testing Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Compound_Treatment Treat with A-769662 (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation Assay Select Assay Incubation->Assay Viability_Assay Cell Viability Assay (e.g., MTT) Assay->Viability_Assay Cytotoxicity Mechanism_Assay Mechanism of Action Assay (e.g., Western Blot for p-AMPK) Assay->Mechanism_Assay Target Engagement Data_Acquisition Data Acquisition Viability_Assay->Data_Acquisition Mechanism_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating the cytotoxic and mechanistic effects of A-769662 in cell culture.

Logical Relationship of Efficacy Comparison

This diagram illustrates the logical framework for comparing the efficacy of A-769662 with alternative AMPK activators.

Efficacy_Comparison Logical Framework for Efficacy Comparison Compound Compound A769662 A-769662 Compound->A769662 Alternative Alternative AMPK Activator (e.g., AICAR, Metformin) Compound->Alternative Comparison Comparative Analysis A769662->Comparison Alternative->Comparison Cell_Line Cell Line Cancer_Cell_A Cancer Cell Line A Cell_Line->Cancer_Cell_A Cancer_Cell_B Cancer Cell Line B Cell_Line->Cancer_Cell_B Normal_Cell Normal Cell Line Cell_Line->Normal_Cell Cancer_Cell_A->Comparison Cancer_Cell_B->Comparison Normal_Cell->Comparison Endpoint Endpoint Cytotoxicity Cytotoxicity (IC50) Endpoint->Cytotoxicity AMPK_Activation AMPK Activation (EC50) Endpoint->AMPK_Activation Downstream_Effect Downstream Effect (e.g., Apoptosis) Endpoint->Downstream_Effect Cytotoxicity->Comparison AMPK_Activation->Comparison Downstream_Effect->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

Caption: A logical diagram showing the parameters for comparing A-769662's efficacy with alternatives.

References

Independent Validation of A-769662's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A-769662, a potent, direct allosteric activator of AMP-activated protein kinase (AMPK), has been a valuable tool in metabolic research. This guide provides an objective comparison of A-769662's performance with other AMPK activators, supported by experimental data from independent validation studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of various AMPK activation mechanisms.

Note: The initial query referenced "A-76154." Based on available scientific literature, it is highly probable that this was a typographical error and the intended compound is the well-documented AMPK activator, A-769662. All subsequent information pertains to A-769662.

Mechanism of Action: Direct Allosteric Activation

A-769662 activates AMPK through a direct mechanism, distinct from indirect activators like metformin and AICAR which alter the cellular AMP:ATP ratio.[1] A-769662 binds to an allosteric site on the AMPK heterotrimeric complex, inducing a conformational change that leads to its activation.[2][3] This direct activation has been independently validated and shown to mimic the effects of the natural ligand AMP by both allosterically activating the enzyme and inhibiting its dephosphorylation at Threonine-172 of the α-subunit.[4][5] A key feature of A-769662 is its selectivity for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit.[2][6]

Comparative Analysis with Alternative AMPK Activators

The efficacy and mechanism of A-769662 can be best understood in comparison to other pharmacological activators of AMPK.

ActivatorMechanism of ActionReported Potency (in vitro)Key Characteristics & Off-Target Effects
A-769662 Direct allosteric activator; mimics AMP's effects (allosteric activation and inhibition of dephosphorylation).[4][5]EC50: ~0.8 µM for AMPK activation (cell-free).[3][7][8]Selective for β1-containing AMPK isoforms.[2] Potential off-target effects include inhibition of the 26S proteasome and TASK3 potassium channels.[7][9] May have toxic effects at high concentrations.[3]
AICAR Indirect activator; converted to ZMP, an AMP analog, which allosterically activates AMPK.[1][10]Typically used in the mM range in cell culture.[10]Broadly activates AMPK isoforms.[11] Can have AMPK-independent effects.[12]
Metformin Indirect activator; primarily inhibits mitochondrial complex I, leading to an increased AMP:ATP ratio.[1][13]Effects are observed in the mM range in vitro.Clinically established for type 2 diabetes.[1] Its effects are pleiotropic and may not be solely mediated by AMPK.[1][14]
PF-06685249 Direct allosteric activator.[2]Significantly more potent than A-769662 in in vitro assays.[2]Also selective for β1-containing AMPK isoforms.[2]
YLF-466D Direct AMPK activator.[3]IC₅₀: ~55-87 µM for platelet aggregation inhibition.[3]Primarily investigated for its antiplatelet activity via the AMPK/eNOS pathway.[3]
Salicylate Direct allosteric activator; binds to the same site on the β1 subunit as A-769662.[1]The active metabolite of aspirin.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the AMPK signaling pathway with intervention points for various activators and a typical experimental workflow for their comparative analysis.

AMPK_Signaling_Pathway AMPK Signaling Pathway and Activator Intervention Points cluster_indirect Indirect Activators cluster_direct Direct Activators Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits AICAR AICAR AMPK AMPK AICAR->AMPK mimics AMP A769662 A-769662 A769662->AMPK allosterically activates & inhibits dephosphorylation Salicylate Salicylate Salicylate->AMPK allosterically activates AMP_ATP_ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_ratio leads to LKB1 LKB1 AMP_ATP_ratio->LKB1 activates AMP_ATP_ratio->AMPK allosterically activates LKB1->AMPK phosphorylates pAMPK p-AMPK (Thr172) (Active) Downstream Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream phosphorylates

Caption: AMPK Signaling Pathway and Activator Intervention Points.

Experimental_Workflow Experimental Workflow for Comparing AMPK Activators cluster_assays Validation Assays start Cell Culture & Treatment (e.g., Hepatocytes, Myotubes) lysis Cell Lysis (with phosphatase inhibitors) start->lysis protein_assay Protein Quantification (e.g., BCA Assay) lysis->protein_assay western Western Blot (p-AMPK, p-ACC, Total Proteins) protein_assay->western kinase_assay In Vitro Kinase Assay (e.g., SAMS peptide) protein_assay->kinase_assay cetsa Cellular Thermal Shift Assay (Target Engagement) protein_assay->cetsa data_analysis Data Analysis (Densitometry, IC50/EC50 calculation) western->data_analysis kinase_assay->data_analysis cetsa->data_analysis conclusion Comparative Conclusion data_analysis->conclusion

Caption: Experimental Workflow for Comparing AMPK Activators.

Experimental Protocols

Western Blotting for Phospho-AMPK (Thr172)

This is the most common method to assess AMPK activation.

  • Cell Lysis: After treatment with AMPK activators, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: 20-40 µg of protein per lane are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[10]

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[13][15]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AMPKα at Threonine 172 (p-AMPKα Thr172) and an antibody for total AMPKα, diluted in blocking buffer.[10][16]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Data Analysis: Band intensities are quantified using densitometry software. The level of AMPK activation is typically presented as the ratio of p-AMPK to total AMPK.[10]

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.

  • Immunoprecipitation (for cellular AMPK): Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C. Add protein A/G agarose beads and incubate for an additional 2 hours. Wash the beads with lysis buffer and then kinase assay buffer.

  • Kinase Reaction (Radiometric): Resuspend the beads or use purified recombinant AMPK in a kinase assay buffer containing a synthetic substrate like the SAMS peptide, the compound of interest, and [γ-³³P]-ATP.[17][18] Incubate at 30°C for 15-30 minutes. Spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid, and measure radioactivity using a scintillation counter.[17]

  • Kinase Reaction (Luminescence-based, e.g., ADP-Glo™): In a multi-well plate, combine active AMPK, the SAMS peptide, the test compound, and ATP.[17] After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured with a luminometer.[17]

  • Data Analysis: Calculate the percentage of inhibition or activation for each compound concentration and determine EC50 or IC50 values by fitting the data to a dose-response curve.[17]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[19]

  • Cell Treatment: Treat intact cells with the test compound (e.g., A-769662) or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to induce protein denaturation.[19][20]

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.[19]

  • Protein Detection: Collect the supernatant and quantify the amount of soluble AMPK at each temperature using Western blotting or other protein detection methods.[19]

  • Data Analysis: Plot the amount of soluble AMPK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein, confirming target engagement.[19][21] An isothermal dose-response can also be performed by heating at a single temperature with varying compound concentrations.[20]

References

Safety Operating Guide

Proper Disposal and Handling of A-76154 (A-769662), a Potent AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, particularly in the fields of metabolic disease and cancer, the proper handling and disposal of potent chemical compounds like the AMP-activated protein kinase (AMPK) activator A-76154 (also known as A-769662) is of paramount importance. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

Chemical and Safety Data

A-769662 is a small molecule activator of AMPK.[1][2] Adherence to the safety protocols outlined in the corresponding Safety Data Sheet (SDS) is mandatory.

Property[1][3]Data[1][3]
CAS Number 844499-71-4
Molecular Formula C₂₀H₁₂N₂O₃S
Molecular Weight 360.4 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 10 mM). Insoluble in water.
Storage Store at -20°C.

Safety Precautions:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Flush eyes with water as a precaution.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Stability and Reactivity: Stable under recommended storage conditions. Avoid strong oxidizing agents.

Proper Disposal Procedures

As a research chemical, this compound (A-769662) and its contaminated materials must be disposed of as hazardous waste. Always adhere to local, state, and federal regulations for chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound (A-769662) waste separate from other waste streams. Do not mix with non-hazardous trash or other incompatible chemical wastes.

  • Containerization:

    • Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a clearly labeled, sealable plastic bag or container.

    • Collect liquid waste (e.g., solutions in DMSO or ethanol) in a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("A-769662"), and the associated hazards (e.g., "Toxic").

  • Empty Containers: Empty containers that held this compound (A-769662) must be triple-rinsed with an appropriate solvent (e.g., ethanol or DMSO). The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound (A-769662) down the drain or in the regular trash.

Experimental Protocol: AMPK Activation Assay

This protocol outlines a general method for assessing the activation of AMPK in a cell-based assay using this compound (A-769662).

Materials:

  • Cell line of interest (e.g., HEK293, primary hepatocytes)

  • Cell culture medium and supplements

  • This compound (A-769662) stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound (A-769662) in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Aspirate the old medium and treat the cells with the this compound (A-769662) solutions for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analysis:

    • Quantify the band intensities for phosphorylated and total proteins.

    • Determine the fold change in phosphorylation of AMPK and its downstream target ACC in response to this compound (A-769662) treatment compared to the vehicle control.

AMPK Signaling Pathway and this compound (A-769662) Mechanism of Action

This compound (A-769662) is a direct activator of AMPK.[1] It allosterically activates the enzyme and inhibits its dephosphorylation at Threonine 172, a key step for its activation.[1][2] This leads to the phosphorylation of downstream targets involved in regulating cellular metabolism.

AMPK_Pathway cluster_activation A769662 This compound (A-769662) AMPK AMPK A769662->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC pAMPK->ACC Phosphorylates FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes pACC p-ACC (Inactive) FattyAcidSynthesis Fatty Acid Synthesis pACC->FattyAcidSynthesis Inhibits

References

Information Not Available for A-76154: A Valid Chemical Identifier is Required for Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the substance "A-76154" have not yielded any specific chemical information, including Material Safety Data Sheets (MSDS), chemical properties, or established safety protocols. The identifier "this compound" does not correspond to a recognized chemical compound in publicly available databases. Therefore, providing accurate and essential safety and logistical information, including personal protective equipment (PPE) recommendations and disposal plans, is not possible at this time.

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to have a precise chemical identifier. Without this, any provided guidance on handling, storage, and disposal would be generic and potentially hazardous.

Actionable Guidance for Researchers:

To receive the necessary safety and handling information, please provide one of the following standard chemical identifiers for the substance :

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • IUPAC Name: The systematic name of the chemical compound based on its molecular structure.

  • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species.

  • InChI (International Chemical Identifier) Key: A standardized, non-proprietary identifier for chemical substances.

Once a valid identifier is provided, a thorough assessment of the compound's properties and associated hazards can be conducted to furnish the essential safety and logistical information required for its safe handling.

General Laboratory Safety Workflow

While specific PPE and handling protocols for "this compound" cannot be determined, a general workflow for handling any new or unknown chemical substance in a laboratory setting is presented below. This diagram illustrates the logical progression of safety considerations that should be applied.

General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling & Disposal Identify Compound Identify Compound Obtain & Review SDS Obtain & Review SDS Identify Compound->Obtain & Review SDS Valid Identifier Risk Assessment Risk Assessment Obtain & Review SDS->Risk Assessment Hazard Information Select PPE Select PPE Risk Assessment->Select PPE Determine Required Protection Engineering Controls Engineering Controls Select PPE->Engineering Controls Safe Handling Safe Handling Engineering Controls->Safe Handling Waste Segregation Waste Segregation Safe Handling->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Caption: General workflow for safe chemical handling in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.